FA-Phe-ala-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-13(19(24)25)20-18(23)16(12-14-6-3-2-4-7-14)21-17(22)10-9-15-8-5-11-26-15/h2-11,13,16H,12H2,1H3,(H,20,23)(H,21,22)(H,24,25)/b10-9+/t13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCFISCFHKOHX-AULVFQMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties and Biological Interactions of Folic Acid-Peptide Conjugates, with a Focus on FA-Phe-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological interactions of folic acid-peptide conjugates, specifically focusing on the conceptual molecule Folic Acid-Phenylalanine-Alanine (FA-Phe-Ala-OH). This conjugate represents a targeted drug delivery strategy, leveraging the over-expression of folate receptors on cancer cells to enhance therapeutic efficacy and specificity.
Introduction to Folic Acid-Peptide Conjugates
Folic acid (FA), a B vitamin, is a crucial molecule for cell growth and metabolism. Its receptor, the folate receptor (FR), is often overexpressed on the surface of various cancer cells, while its expression in healthy tissues is limited. This differential expression makes the folate receptor an attractive target for cancer-specific drug delivery. By conjugating therapeutic peptides to folic acid, it is possible to selectively deliver these agents to tumor cells, thereby increasing their local concentration and reducing systemic toxicity. The peptide moiety, in this case, Phenylalanine-Alanine (Phe-Ala), can be designed to have therapeutic properties or to act as a linker.
Physicochemical Properties of this compound
Table 1: Calculated and Estimated Physicochemical Properties of this compound
| Property | Value | Method/Source |
| Molecular Formula | C₃₁H₃₄N₉O₉ | Calculated |
| Molecular Weight | 688.66 g/mol | Calculated |
| Solubility | Low in water, soluble in DMSO, DMF | Inferred from Folic Acid and peptide properties[1][2] |
| LogP (Octanol/Water) | Varies with pH, likely low | Estimated based on hydrophilic nature of FA and peptide backbone |
| Appearance | Yellow to orange powder | Based on the color of Folic Acid[3] |
| Stability | Stable under physiological conditions (pH 7.4) | Inferred from stability studies of similar conjugates[1][2] |
Synthesis and Characterization
The synthesis of this compound typically involves the conjugation of the peptide (Phe-Ala) to the γ-carboxyl group of the glutamic acid residue of folic acid. This specific conjugation is crucial for maintaining high affinity for the folate receptor.
a) Peptide Synthesis (Phe-Ala-OH): The dipeptide Phenylalanine-Alanine is synthesized using standard solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methods.
b) Folic Acid Activation and Conjugation:
-
Activation: The γ-carboxyl group of folic acid is selectively activated using a carbodiimide coupling agent such as Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Conjugation: The activated folic acid is then reacted with the N-terminus of the Phe-Ala dipeptide. The reaction mixture is stirred at room temperature for several hours.
-
Purification: The resulting this compound conjugate is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
c) Characterization Methods:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final conjugate. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the synthesized conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the conjugate and verify the successful coupling of the peptide to folic acid.
-
UV-Visible Spectroscopy: The concentration of the folate conjugate can be determined by measuring its absorbance at specific wavelengths (around 280 nm and 365 nm in a neutral pH buffer).
Biological Activity and Mechanism of Action
The primary biological mechanism of action for this compound is its targeted delivery to cells overexpressing the folate receptor, followed by internalization through receptor-mediated endocytosis.
Folate-peptide conjugates bind to the folate receptor on the cell surface with high affinity.[4][5] This binding triggers the internalization of the receptor-ligand complex into the cell through an endocytic vesicle.[6][7] Inside the cell, the endosome matures, and its internal pH decreases. This acidic environment facilitates the release of the conjugate from the receptor.[7][8] The receptor is then recycled back to the cell surface, while the conjugate can exert its therapeutic effect within the cell.[7][8]
Diagram 1: Folate Receptor-Mediated Endocytosis Pathway
Caption: Workflow of this compound cellular uptake.
To evaluate the efficacy of folate-mediated targeting, in vitro cell-based assays are essential.
Diagram 2: Experimental Workflow for Cellular Uptake Analysis
Caption: Workflow for cellular uptake analysis.
Conclusion
This compound represents a promising paradigm in targeted cancer therapy. Its design leverages a fundamental biological pathway to achieve selectivity, potentially leading to more effective treatments with fewer side effects. The synthesis and characterization of such conjugates require a multidisciplinary approach, combining expertise in peptide chemistry, bioconjugation, and cell biology. Further research into the specific properties and in vivo behavior of this compound and similar conjugates is warranted to fully realize their therapeutic potential.
References
- 1. Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]
- 5. chemmethod.com [chemmethod.com]
- 6. Folate receptor endocytosis and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Synthesis of Furylacryloyl-L-phenylalanyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for Furylacryloyl-L-phenylalanyl-L-alanine, a modified tripeptide of interest in various research and development domains. The synthesis is presented as a multi-step solution-phase peptide synthesis, a well-established and versatile methodology.
Overview of the Synthetic Strategy
The synthesis of Furylacryloyl-L-phenylalanyl-L-alanine is strategically divided into three main stages:
-
Stage 1: Synthesis of the Dipeptide L-phenylalanyl-L-alanine. This involves the coupling of appropriately protected L-phenylalanine and L-alanine residues, followed by the removal of protecting groups.
-
Stage 2: Synthesis of 3-(2-furyl)acrylic Acid. This precursor provides the furylacryloyl moiety for the final coupling step.
-
Stage 3: Coupling of 3-(2-furyl)acrylic Acid to L-phenylalanyl-L-alanine. This final step yields the target molecule.
This guide will provide detailed experimental protocols for each stage, along with a summary of the necessary reagents and expected outcomes.
Stage 1: Synthesis of the Dipeptide L-phenylalanyl-L-alanine
The synthesis of the dipeptide backbone is achieved through a solution-phase approach, which offers flexibility and scalability. The strategy involves the use of protecting groups to prevent unwanted side reactions and ensure the formation of the desired peptide bond.
Protection of Amino Acids
To control the peptide bond formation, the N-terminus of L-phenylalanine is protected with a tert-butyloxycarbonyl (Boc) group, and the C-terminus of L-alanine is protected as a methyl ester.
-
N-Boc-L-phenylalanine: This starting material is commercially available or can be prepared by reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
-
L-alanine methyl ester hydrochloride: This is prepared by reacting L-alanine with methanol in the presence of thionyl chloride. The hydrochloride salt is typically used to improve stability and handling.
Dipeptide Coupling
The protected amino acids are coupled using a carbodiimide-mediated reaction. Dicyclohexylcarbodiimide (DCC) is a common and effective coupling agent for this purpose.
Experimental Protocol: Synthesis of Boc-L-phenylalanyl-L-alanine methyl ester (Boc-Phe-Ala-OMe)
-
Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in chloroform (CHCl₃).
-
Add N-methylmorpholine (NMM) (2.1 eq) at 0°C and stir the reaction mixture for 15 minutes.
-
Add a solution of N-Boc-L-phenylalanine (1.0 eq) in CHCl₃ to the reaction mixture.
-
Add Dicyclohexylcarbodiimide (DCC) (1.0 eq) with continuous stirring.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 5% sodium bicarbonate (NaHCO₃) solution and saturated sodium chloride (NaCl) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of chloroform and petroleum ether to obtain pure Boc-Phe-Ala-OMe.
Deprotection of the Dipeptide
The protecting groups are removed in a two-step process to yield the free dipeptide, L-phenylalanyl-L-alanine.
Experimental Protocol: Synthesis of L-phenylalanyl-L-alanine
-
Boc Deprotection:
-
Dissolve the purified Boc-Phe-Ala-OMe (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Evaporate the solvent to obtain the TFA salt of Phe-Ala-OMe.
-
-
Saponification (Methyl Ester Deprotection):
-
Dissolve the Phe-Ala-OMe TFA salt in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl) to pH 7.
-
Remove the solvent under reduced pressure.
-
The resulting crude L-phenylalanyl-L-alanine can be purified by recrystallization or chromatography.
-
Stage 2: Synthesis of 3-(2-furyl)acrylic Acid
3-(2-furyl)acrylic acid is a key precursor for the final acylation step. It can be synthesized via a Knoevenagel condensation reaction between furfural and malonic acid.
Experimental Protocol: Synthesis of 3-(2-furyl)acrylic Acid
-
In a reaction vessel, combine furfural (1.0 eq), malonic acid (1.4 eq), and pyridine (2.4 eq).
-
Add a catalytic amount of piperidine (0.025 eq).
-
Heat the reaction mixture to 95°C and stir for 2.5 hours.
-
After cooling, acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 3-(2-furyl)acrylic acid. A reported yield for this reaction is 92.8% with 99.5% purity.
Stage 3: N-Acylation to Yield Furylacryloyl-L-phenylalanyl-L-alanine
The final step involves the coupling of 3-(2-furyl)acrylic acid to the free amino group of the L-phenylalanyl-L-alanine dipeptide. A variety of modern coupling reagents can be employed for this step to ensure high yield and minimize side reactions. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a suitable choice.
Experimental Protocol: Synthesis of Furylacryloyl-L-phenylalanyl-L-alanine
-
Dissolve L-phenylalanyl-L-alanine (1.0 eq) and 3-(2-furyl)acrylic acid (1.1 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a tertiary base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the mixture.
-
Add HBTU (1.1 eq) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product, Furylacryloyl-L-phenylalanyl-L-alanine.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis.
Table 1: Reagents and Typical Yields for Dipeptide Synthesis
| Step | Starting Materials | Key Reagents | Product | Typical Yield |
| Coupling | N-Boc-L-phenylalanine, L-alanine methyl ester hydrochloride | DCC, NMM | Boc-Phe-Ala-OMe | >80% |
| Deprotection | Boc-Phe-Ala-OMe | TFA, LiOH/NaOH | L-phenylalanyl-L-alanine | >90% (over two steps) |
Table 2: Reagents and Yield for 3-(2-furyl)acrylic Acid Synthesis
| Starting Materials | Key Reagents | Product | Typical Yield | Purity |
| Furfural, Malonic acid | Pyridine, Piperidine | 3-(2-furyl)acrylic Acid | 92.8% | 99.5% |
Table 3: Reagents for Final N-Acylation
| Starting Materials | Key Reagents | Product |
| L-phenylalanyl-L-alanine, 3-(2-furyl)acrylic acid | HBTU, DIPEA | Furylacryloyl-L-phenylalanyl-L-alanine |
Visualizations
The following diagrams illustrate the synthetic pathway and workflow.
Conclusion
This technical guide outlines a detailed and feasible synthetic route for Furylacryloyl-L-phenylalanyl-L-alanine. The described solution-phase peptide synthesis methodology is robust and allows for the preparation of the target compound in good yields. The provided experimental protocols serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. It is recommended that all experimental procedures be carried out by trained personnel in a properly equipped laboratory, following all relevant safety precautions. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity.
An In-depth Technical Guide on the Biological Significance of the N-Formyl-L-phenylalanyl-L-alanine (FA-Phe-Ala-OH) Peptide Sequence
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the biological significance of the N-formyl-L-phenylalanyl-L-alanine (FA-Phe-Ala-OH) peptide. N-formylated peptides, including this compound, are potent signaling molecules that play a critical role in the innate immune response by acting as chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages. These peptides are recognized by a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). This document details the structure-activity relationships of N-formylated peptides, their interaction with FPRs, the subsequent intracellular signaling cascades, and the physiological responses they elicit. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from the well-characterized and potent N-formylated peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP), and other analogs to provide a comparative framework for understanding the potential biological activity of this compound. Detailed experimental protocols for key assays used to characterize N-formylated peptides are also provided.
Introduction to N-Formylated Peptides
N-formylated peptides are short peptides with an N-terminal amino acid that is N-formylated. In prokaryotes, protein synthesis is initiated with N-formylmethionine, and therefore, bacteria are a major source of these peptides.[1] When released from bacteria or from damaged mitochondria (which share evolutionary origins with bacteria), these peptides act as potent pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), respectively.[2] The immune system recognizes these peptides as danger signals, leading to the recruitment of immune cells to sites of infection or injury.[2]
The prototypical and most extensively studied N-formylated peptide is N-formyl-methionyl-leucyl-phenylalanine (fMLP).[3] The structure-activity relationship of these peptides has been a subject of significant research, revealing the critical role of the N-formyl group and the composition of the amino acid sequence in determining their biological potency.[4]
Formyl Peptide Receptors (FPRs)
N-formylated peptides exert their biological effects by binding to a family of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[5] In humans, this family consists of three members:
-
FPR1: A high-affinity receptor for fMLP and other N-formylated peptides.[4]
-
FPR2 (formerly FPRL1): A low-affinity receptor for fMLP but a high-affinity receptor for other ligands, including lipoxin A4 and serum amyloid A.[4]
-
FPR3 (formerly FPRL2): Its function is less well-characterized.[4]
These receptors are primarily expressed on the surface of myeloid cells, including neutrophils, monocytes, and macrophages.[6]
Quantitative Data for N-Formylated Peptides
| Peptide Sequence | Receptor | Assay Type | Parameter | Value | Reference |
| N-formyl-Met-Leu-Phe (fMLP) | FPR1 | Receptor Binding | Kd | ~1 nM | [7] |
| FPR1 | GTPase Activation | EC50 | ~100 nM | [7] | |
| FPR2 | Calcium Mobilization | EC50 | ~5 µM | [8] | |
| FPR2 | Chemotaxis | EC50 | ~5 µM | [8] | |
| N-formyl-Met-Leu-Phe-OMe | FPR1 | Chemotaxis | EC50 | Not specified, but active | Not specified |
| N-formyl-Ala-Leu-Phe (fALF) | Not specified | Chemotaxis | Not specified, but active | [9] | |
| N-formyl-Met-Phe (fMF) | Not specified | Chemotaxis | Not specified, but active | [9] |
Signaling Pathways
Upon binding of an N-formylated peptide to an FPR, a conformational change in the receptor activates intracellular heterotrimeric G proteins, primarily of the Gi family. This initiates a cascade of downstream signaling events, leading to various cellular responses.
G Protein-Coupled Signaling Cascade
Caption: FPR Signaling Cascade
Activation of Gi proteins leads to the dissociation of the Gα and Gβγ subunits. Both subunits can activate downstream effectors. A key pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events culminate in cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of N-formylated peptides.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Workflow Diagram:
Caption: Chemotaxis Assay Workflow
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified neutrophils in a suitable buffer, such as RPMI-1640, at a concentration of 2.5 × 105 cells/mL.[2]
-
Chemoattractant Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in RPMI-1640 to obtain a range of concentrations for creating a dose-response curve. A positive control, such as fMLP (e.g., 250 nM), and a vehicle control (DMSO) should be included.[2]
-
Boyden Chamber Assembly: Use a 24-well Transwell plate with polycarbonate membrane inserts (e.g., 8 µm pore size for human neutrophils).[2]
-
Assay Procedure:
-
Add 200 µL of the chemoattractant solution (this compound dilutions, fMLP, or vehicle control) to the lower chamber of the Transwell plate.[2]
-
Add 100 µL of the neutrophil suspension to the upper chamber (the insert).[2]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a suitable duration (e.g., overnight).[2]
-
-
Analysis:
-
After incubation, remove the inserts. Fix the migrated cells on the underside of the membrane with methanol and stain with a suitable stain (e.g., Diff-Quik).
-
Count the number of migrated cells in several microscopic fields for each well.
-
Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and determine the EC50.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Protocol:
-
Cell Preparation:
-
Use a cell line expressing the target FPR (e.g., FPR1-transfected HEK293 cells or a myeloid cell line like THP-1).
-
Culture the cells to an appropriate density in a 96-well plate.
-
-
Dye Loading:
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a fluorescence plate reader with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject the this compound solutions into the wells and immediately begin recording the fluorescence intensity over time (e.g., for 5 minutes).[2]
-
-
Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of the peptide.
-
Plot the peak response against the peptide concentration to generate a dose-response curve and determine the EC50.
-
Receptor Binding Assay
This assay measures the affinity of a ligand for its receptor.
Protocol:
-
Cell and Membrane Preparation:
-
Use cells expressing the target FPR.
-
Prepare cell membranes by homogenization and centrifugation.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a radiolabeled or fluorescently labeled known FPR ligand (e.g., [3H]fMLP or FITC-fMLF), and varying concentrations of the unlabeled competitor ligand (this compound).[10]
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound ligand from the free ligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound ligand.
-
-
Detection and Analysis:
-
Quantify the amount of bound labeled ligand on the filters using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Plot the percentage of bound labeled ligand against the concentration of the unlabeled competitor.
-
Analyze the data using a competitive binding model to determine the IC50 of this compound, from which the inhibition constant (Ki) can be calculated.
-
Conclusion
The N-formyl-L-phenylalanyl-L-alanine peptide, by analogy to other N-formylated peptides, is predicted to be a biologically significant molecule that functions as a chemoattractant for immune cells. Its activity is mediated through the Formyl Peptide Receptor family, triggering intracellular signaling cascades that lead to chemotaxis, calcium mobilization, and other inflammatory responses. While specific quantitative data for this compound is currently lacking, the well-established methodologies and the extensive knowledge of related compounds provide a robust framework for its characterization. The experimental protocols detailed in this guide offer a practical approach for researchers to elucidate the specific biological profile of this compound and to explore its potential roles in health and disease.
References
- 1. 7tmantibodies.com [7tmantibodies.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Computational Structure-activity Relationship Analysis of Small-Molecule Agonists for Human Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 5. A Haptotaxis Assay for Neutrophils using Optical Patterning and a High-content Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of formyl peptide receptor coupling to g(i)alpha(1), g(i)alpha(2), and g(i)alpha(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational structure-activity relationship analysis of small-molecule agonists for human formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AID 805 - Assay for Formylpeptide Receptor Family Ligands - PubChem [pubchem.ncbi.nlm.nih.gov]
The Use of FA-Phe-Ala-OH as a Chromogenic Substrate for Protease Activity: A Technical Guide
This technical guide provides an in-depth overview of N-(3-(2-Furyl)acryloyl)-L-phenylalanyl-L-alanine (FA-Phe-Ala-OH), a chromogenic dipeptide substrate used for the continuous monitoring of protease activity. Tailored for researchers, scientists, and professionals in drug development, this document details the substrate's properties, the mechanism of its enzymatic cleavage, and its application in assays for specific proteases such as chymotrypsin and thermolysin. It includes a detailed experimental protocol, quantitative kinetic data for analogous substrates, and visualizations of the assay workflow and relevant signaling pathways.
Introduction to this compound
This compound is a synthetic dipeptide derivative designed to act as a substrate for certain endopeptidases. The molecule consists of an L-phenylalanine residue linked to an L-alanine residue. The N-terminus of the phenylalanine is modified with a furylacryloyl (FA) group. This FA group is a chromophore, meaning it absorbs light at a specific wavelength. The cleavage of the peptide bond between phenylalanine and alanine by a protease results in a change in the electronic environment of the FA group, leading to a detectable shift in its ultraviolet (UV) absorbance. This property allows for a continuous, spectrophotometric assay of enzyme activity. The specificity of the substrate is primarily determined by the amino acid residues, with the Phenylalanine at the P1 position making it a target for chymotrypsin-like and other proteases with a preference for large hydrophobic residues.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for preparing solutions, determining concentrations, and understanding the substrate's behavior in an assay.
| Property | Value |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoic acid[1] |
| Synonyms | This compound |
| Molecular Formula | C₁₉H₂₀N₂O₅[1] |
| Molecular Weight | 356.4 g/mol [1] |
| Structure | A furylacryloyl group attached to the N-terminus of a Phe-Ala dipeptide. |
Principle of Protease Activity Measurement
The use of this compound in protease assays is based on the principle of spectrophotometry. The intact substrate has a characteristic UV absorbance spectrum. When a protease cleaves the peptide bond between the phenylalanine (P1) and alanine (P1') residues, the furylacryloyl-phenylalanine product is released. This cleavage event alters the conjugated system of the chromophore, resulting in a decrease in absorbance at a specific wavelength, typically around 340 nm. The rate of this decrease in absorbance is directly proportional to the rate of substrate hydrolysis and thus to the enzyme's activity. This allows for a continuous and real-time measurement of the enzymatic reaction.
Enzymatic Hydrolysis and Protease Specificity
This compound is primarily a substrate for proteases that recognize and cleave peptide bonds C-terminal to large hydrophobic amino acids.
Chymotrypsin
Chymotrypsin is a serine protease found in the digestive system that preferentially cleaves peptide bonds following aromatic amino acids like phenylalanine, tryptophan, and tyrosine.[2] The phenylalanine residue at the P1 position of this compound fits well into the hydrophobic S1 binding pocket of chymotrypsin, making it a suitable substrate for this enzyme.[2]
Thermolysin
Thermolysin is a thermostable metalloendopeptidase from Bacillus thermoproteolyticus.[3] It also exhibits a preference for cleaving peptide bonds on the N-terminal side of large hydrophobic residues, including phenylalanine, leucine, and isoleucine.[3] Therefore, this compound can also be effectively used to assay the activity of thermolysin and other thermolysin-like proteases.
Quantitative Kinetic Data
The efficiency of a protease in cleaving a substrate is described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ is an indicator of the affinity of the enzyme for the substrate, while kcat represents the turnover number.
Table 1: Kinetic Parameters for Thermolysin with N-Furylacryloyl Dipeptide Substrates at 25°C.
| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Fua-Gly-LeuNH₂ | 1.1 | 37 | 33,600 |
| Fua-Gly-PheNH₂ | 3.8 | 1.0 | 260 |
| Data sourced from a study on the pH and temperature dependences of thermolysin catalysis. The conditions were not specified to be identical for both substrates but provide a comparative view.[3] |
For chymotrypsin, while quantitative values for this compound are not available, it is known to efficiently hydrolyze peptides with phenylalanine at the P1 position. The kcat/Kₘ values are influenced by the amino acids in the P' positions, and the presence of alanine at P1' in this compound is generally well-tolerated.
Detailed Experimental Protocol: Spectrophotometric Protease Assay
This section provides a representative protocol for measuring protease activity using this compound. This protocol should be optimized for the specific protease and experimental conditions.
Objective: To determine the kinetic parameters of a protease using this compound.
Materials:
-
This compound substrate
-
Purified protease (e.g., bovine α-chymotrypsin or thermolysin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂)
-
Solvent for substrate (e.g., Dimethyl sulfoxide, DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading in the UV range (e.g., 340 nm) and maintaining a constant temperature.
Procedure:
-
Substrate Stock Solution Preparation:
-
Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Note: The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid effects on enzyme activity.
-
-
Enzyme Solution Preparation:
-
Prepare a stock solution of the protease in the assay buffer.
-
Determine the protein concentration of the stock solution using a standard method (e.g., Bradford assay or absorbance at 280 nm).
-
On the day of the experiment, dilute the enzyme stock to the desired working concentration in cold assay buffer.
-
-
Assay Setup:
-
Prepare a series of substrate dilutions in assay buffer from the stock solution to achieve a range of final concentrations (e.g., 0.1 to 5 times the expected Kₘ).
-
In a 96-well plate or cuvettes, add the diluted substrate solutions.
-
Include a blank control for each substrate concentration containing only the substrate and assay buffer (no enzyme).
-
Equilibrate the plate/cuvettes to the desired assay temperature (e.g., 25°C or 37°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the working enzyme solution to each well/cuvette.
-
Immediately start monitoring the decrease in absorbance at the predetermined wavelength (e.g., 340 nm) over time. Collect data at regular intervals (e.g., every 15-30 seconds) for a period sufficient to establish the initial linear rate (e.g., 5-10 minutes).
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The rate should be converted to M/s using the Beer-Lambert law (v₀ = (ΔA/min) / (ε * l)), where ε is the change in molar absorptivity and l is the path length.
-
Plot the initial velocities (v₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software to determine the values of Vₘₐₓ and Kₘ.
-
Calculate kcat from the equation Vₘₐₓ = kcat * [E], where [E] is the final enzyme concentration in the assay.
-
Signaling Pathway Involvement: Chymotrypsin and Protease-Activated Receptors (PARs)
Beyond its digestive role, chymotrypsin can act as a signaling molecule by activating a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs).[4] This is particularly relevant in the gastrointestinal tract. PARs are activated by proteolytic cleavage of their N-terminal domain, which unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor.[5] This initiates intracellular signaling cascades. For example, chymotrypsin can activate PAR1 and PAR2, leading to downstream signaling through G-proteins, which can modulate cellular processes like inflammation and gut homeostasis.[6]
Conclusion
This compound is a valuable tool for the continuous monitoring of proteases that exhibit chymotrypsin-like or thermolysin-like specificity. Its chromogenic properties allow for a straightforward and robust spectrophotometric assay that can be readily adapted for high-throughput screening of enzyme inhibitors or for detailed kinetic characterization of proteases. While specific kinetic data for this substrate is limited in published literature, its structural similarity to other well-characterized substrates allows for its effective application in protease research and drug discovery. The involvement of its target proteases, such as chymotrypsin, in cellular signaling pathways further underscores the importance of such assay tools in understanding complex biological processes.
References
- 1. N-(3-(2-Furyl)acryloyl)phenylalanine | 71115-83-8 | Benchchem [benchchem.com]
- 2. Anomalous pH dependence of kcat-KM in enzyme reactions. Rate constants for the association of chymotrypsin with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH and temperature dependences of thermolysin catalysis. Catalytic role of zinc-coordinated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease-activated receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease‐activated receptors: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Characteristics of N-formyl-L-phenylalanyl-L-alanine (FA-Phe-ala-OH): A Technical Guide
This technical guide provides a comprehensive overview of the expected spectrophotometric characteristics of N-formyl-L-phenylalanyl-L-alanine (FA-Phe-ala-OH) and standardized protocols for their experimental determination. Given the absence of specific published data for this tripeptide, this document serves as a foundational resource for researchers, scientists, and drug development professionals, outlining the methodologies required to characterize this and similar N-formyl peptides.
The peptide , this compound, is understood to be N-formyl-L-phenylalanyl-L-alanine. The "FA" prefix denotes an N-terminal formyl group, a feature of significant biological interest as N-formyl peptides are known to be potent chemoattractants for phagocytic leukocytes and are recognized by N-formyl peptide receptors (FPRs) involved in immune responses[1][2]. The spectrophotometric properties of this peptide are primarily dictated by the phenylalanine residue's aromatic side chain and the peptide bonds.
Expected Spectrophotometric Properties
The spectrophotometric analysis of peptides is a cornerstone for their quantification and structural characterization[3][4][5]. For this compound, the key chromophore is the phenyl group of the phenylalanine residue.
1.1 UV-Visible Absorption
Peptides containing aromatic amino acids like phenylalanine exhibit characteristic UV absorption[6]. The phenyl group typically displays a primary absorption maximum around 257 nm with weaker, fine-structured bands. The peptide bonds themselves also contribute to absorption in the far-UV region (around 190-220 nm)[4].
1.2 Fluorescence Spectroscopy
Phenylalanine is a native fluorophore, although its quantum yield is significantly lower than that of tryptophan[7]. Its fluorescence is sensitive to the local microenvironment, making it a useful intrinsic probe for studying peptide conformation, binding interactions, and aggregation[7][8].
Quantitative Data Summary
As specific experimental data for this compound is not available in published literature, the following table is provided as a template for researchers to populate with their empirically determined values. Typical wavelength ranges for phenylalanine-containing peptides are included for reference.
| Parameter | Symbol | Expected Range/Value | Experimentally Determined Value | Units |
| Absorption Properties | ||||
| Molar Absorptivity at λmax | ε | ~150 - 300 (at ~257 nm) | User to Input | M⁻¹cm⁻¹ |
| Absorption Maximum | λₘₐₓ | 250 - 265 | User to Input | nm |
| Fluorescence Properties | ||||
| Excitation Maximum | λₑₓ | ~255 - 265 | User to Input | nm |
| Emission Maximum | λₑₘ | ~280 - 290 | User to Input | nm |
| Quantum Yield | Φf | ~0.02 - 0.04 | User to Input | unitless |
| Fluorescence Lifetime | τ | 1 - 7 | User to Input | ns |
Experimental Protocols
The following sections detail the methodologies for determining the spectrophotometric properties of this compound.
3.1 Protocol: UV-Vis Absorption and Molar Absorptivity Determination
This protocol outlines the steps to measure the UV-Vis absorption spectrum and calculate the molar absorptivity (ε) of this compound, a fundamental parameter for concentration determination via the Beer-Lambert law.
3.1.1 Materials and Equipment
-
This compound peptide, solid form
-
High-purity solvent (e.g., Phosphate-Buffered Saline pH 7.4, Methanol, or Acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
3.1.2 Procedure
-
Stock Solution Preparation : Accurately weigh a precise amount of this compound (e.g., 1-2 mg). Dissolve the peptide in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).
-
Serial Dilutions : Prepare a series of at least five dilutions from the stock solution, covering a concentration range that yields absorbance values between 0.1 and 1.0.
-
Spectrophotometer Setup : Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Blanking : Fill a quartz cuvette with the solvent used for dilutions. Place it in the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 220 nm to 350 nm).
-
Spectral Measurement :
-
Starting with the lowest concentration, rinse and fill the sample cuvette with the diluted peptide solution.
-
Place the cuvette in the sample holder.
-
Scan the absorbance from 350 nm down to 220 nm.
-
Record the full spectrum and note the absorbance value at the maximum absorption wavelength (λₘₐₓ).
-
Repeat the measurement for all dilutions.
-
-
Data Analysis :
-
Identify the λₘₐₓ from the spectral scan.
-
Create a plot of absorbance at λₘₐₓ versus concentration (M).
-
Perform a linear regression on the data points. The slope of the resulting line is the molar absorptivity (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl, where path length l = 1 cm).
-
3.2 Protocol: Fluorescence Spectroscopy
This protocol describes how to determine the fluorescence excitation and emission spectra for this compound.
3.2.1 Materials and Equipment
-
This compound solutions (prepared as in section 3.1.2, typically in the low µM range)
-
High-purity solvent
-
Spectrofluorometer
-
Quartz fluorescence cuvettes (1 cm path length, four polished sides)
3.2.2 Procedure
-
Spectrofluorometer Setup : Power on the instrument and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).
-
Blank Subtraction : Measure the fluorescence spectrum of the solvent-only blank. This background spectrum will be subtracted from the sample spectra.
-
Emission Spectrum Measurement :
-
Set the excitation wavelength to the determined absorption maximum (λₘₐₓ, e.g., 257 nm).
-
Scan the emission wavelengths over a range starting ~10 nm above the excitation wavelength to a higher value (e.g., 270 nm to 400 nm).
-
The peak of the resulting spectrum is the fluorescence emission maximum (λₑₘ).
-
-
Excitation Spectrum Measurement :
-
Set the emission monochromator to the determined emission maximum (λₑₘ).
-
Scan the excitation wavelengths over a range below the emission maximum (e.g., 220 nm to 280 nm).
-
The resulting spectrum should resemble the absorption spectrum, and its peak confirms the optimal excitation wavelength (λₑₓ).
-
-
Data Processing : Subtract the blank spectrum from the sample spectra to correct for solvent Raman scattering and other background signals.
Visualizations
Diagrams created using Graphviz are provided below to illustrate key workflows and relationships relevant to the spectrophotometric analysis of this compound.
Caption: Workflow for Spectrophotometric Characterization of a Peptide.
Caption: Relationship of Variables in the Beer-Lambert Law.
References
- 1. Development of small-molecule fluorescent probes targeting neutrophils via N-formyl peptide receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical properties of the N-formyl peptide receptor on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultraviolet absorption spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultraviolet Absorption Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Analysis of the Intrinsic Visible Fluorescence Emitted by Peptide/Protein Amyloid-like Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
Core Concepts: The Role of Fmoc-Phe-Ala-OH in Peptide Synthesis
As the compound "FA-Phe-ala-OH" is not found in the public domain, this technical guide focuses on the closely related and widely used N-α-Fmoc-L-phenylalanyl-L-alanine (Fmoc-Phe-Ala-OH). This dipeptide is a fundamental building block in synthetic peptide chemistry, valued for its role in the assembly of more complex peptide structures for research, therapeutic, and biotechnological applications.
Fmoc-Phe-Ala-OH is an N-terminally protected dipeptide. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group crucial for preventing unwanted reactions at the amino terminus during peptide chain elongation.[1][2] This allows for a stepwise and controlled addition of amino acids in a process known as solid-phase peptide synthesis (SPPS).[3][4] The phenylalanine (Phe) and alanine (Ala) residues provide specific physicochemical properties to the final peptide, such as hydrophobicity, which can be critical for biological activity.[5][6]
Synthesis of Fmoc-Phe-Ala-OH
The synthesis of Fmoc-Phe-Ala-OH is typically achieved through solution-phase peptide coupling. This involves the reaction of N-terminally protected Fmoc-phenylalanine with C-terminally protected alanine, followed by the deprotection of the C-terminus. A common strategy involves activating the carboxylic acid of Fmoc-Phe-OH and reacting it with an alanine ester (e.g., methyl or ethyl ester), followed by saponification to yield the final product.
Table 1: Representative Reagents for Fmoc-Phe-Ala-OH Synthesis
| Step | Reagent/Component | Purpose | Typical Conditions |
| Activation | Fmoc-Phe-OH | Starting protected amino acid | - |
| Dicyclohexylcarbodiimide (DCC) or HBTU/HATU | Activating agent for carboxyl group | Room temperature | |
| N-Hydroxysuccinimide (NHS) or HOBt | Reduce racemization and improve coupling | Room temperature | |
| Coupling | Alanine methyl ester hydrochloride | C-terminal amino acid ester | - |
| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Base to neutralize hydrochloride | 0°C to room temperature | |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | Solvent | - | |
| Saponification | Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) | Hydrolysis of the methyl ester | Room temperature |
| Tetrahydrofuran (THF)/Water | Solvent system | - |
A generalized workflow for the synthesis of Fmoc-Phe-Ala-OH is depicted below.
Caption: A generalized workflow for the solution-phase synthesis of Fmoc-Phe-Ala-OH.
Initial Applications in Research: A Tool for Peptide Assembly
The primary application of Fmoc-Phe-Ala-OH is its use as a dipeptide building block in SPPS.[3][7] This approach is advantageous when a particular dipeptide sequence is prone to difficult coupling or side reactions if added as single amino acids. By incorporating Fmoc-Phe-Ala-OH directly, the synthesis of the target peptide can be more efficient.
Experimental Protocol: Incorporation of Fmoc-Phe-Ala-OH in SPPS
The following is a generalized protocol for the incorporation of Fmoc-Phe-Ala-OH onto a solid support (resin) during peptide synthesis.
Table 2: Generalized SPPS Protocol for Fmoc-Phe-Ala-OH Coupling
| Step | Procedure | Reagents | Purpose | Typical Duration |
| 1. Resin Swelling | The resin is swelled in a suitable solvent. | DMF or DCM | To allow reagents to access reactive sites. | 30-60 min |
| 2. Fmoc Deprotection | The Fmoc group is removed from the resin-bound amino acid. | 20% Piperidine in DMF | To expose the free amine for coupling. | 2 x 10 min |
| 3. Washing | The resin is washed to remove excess deprotection solution. | DMF, DCM | To purify the resin-bound peptide. | 5 x 1 min |
| 4. Coupling | Fmoc-Phe-Ala-OH is activated and coupled to the resin. | Fmoc-Phe-Ala-OH, HBTU/HATU, DIPEA in DMF | To form a new peptide bond. | 1-2 hours |
| 5. Washing | The resin is washed to remove excess reagents. | DMF, DCM | To purify the resin-bound peptide. | 5 x 1 min |
The logical flow of incorporating Fmoc-Phe-Ala-OH into a growing peptide chain during SPPS is illustrated below.
Caption: Workflow for a single cycle of Fmoc-Phe-Ala-OH incorporation in SPPS.
Potential Research Directions and Significance
While primarily a building block, the Phe-Ala motif can be of interest in various research contexts.
-
Bioactive Peptides: The hydrophobic nature of phenylalanine and alanine can contribute to the interaction of peptides with cell membranes.[5] Peptides containing this sequence may be explored for their potential as antimicrobial or anticancer agents.
-
Self-Assembling Materials: Fmoc-dipeptides, particularly those with aromatic residues like phenylalanine, are known to self-assemble into nanomaterials such as hydrogels.[8][9] Fmoc-Phe-Ala-OH could be investigated for its ability to form such structures for applications in tissue engineering and drug delivery.
-
Enzyme Substrates and Inhibitors: Peptides containing the Phe-Ala sequence can be designed as substrates or inhibitors for proteases that recognize hydrophobic residues.
The relationship between the fundamental properties of Fmoc-Phe-Ala-OH and its potential applications is outlined in the following diagram.
Caption: Logical relationship between the properties of Fmoc-Phe-Ala-OH and its research applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc-Phe-OH | 35661-40-6 | Benchchem [benchchem.com]
- 3. kilobio.com [kilobio.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Fmoc-Phe-OH [cem.com]
- 8. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity FA-Phe-Ala-OH for Researchers and Drug Development Professionals
Introduction
N-(3-(2-Furyl)acryloyl)-L-phenylalanyl-L-alanine (FA-Phe-Ala-OH) is a synthetic tripeptide that has emerged as a valuable tool in biochemical and pharmaceutical research. Its unique chemical structure, incorporating a chromogenic furylacryloyl (FA) group, makes it particularly useful as a substrate for the continuous monitoring of certain peptidase activities. This technical guide provides an in-depth overview of high-purity this compound, including its commercial sources, key quality specifications, and detailed experimental protocols for its application in enzyme kinetics.
Commercial Availability and Specifications
High-purity this compound is available from several commercial suppliers specializing in peptides and biochemical reagents. Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound. Key specifications to consider are outlined in Table 1.
| Parameter | Typical Specification | Supplier Examples |
| Chemical Name | N-(3-(2-Furyl)acryloyl)-L-phenylalanyl-L-alanine | BOC Sciences, Biosynth, MedchemExpress |
| CAS Number | 83803-17-2 | - |
| Molecular Formula | C₁₉H₂₀N₂O₅ | - |
| Molecular Weight | 356.37 g/mol | - |
| Purity (HPLC) | ≥95%, often >98% | All reputable suppliers |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in organic solvents like DMSO and DMF; may require shaking to dissolve in aqueous buffers.[1] | - |
| Storage | Store at -20°C for long-term stability.[] | - |
Core Application: A Chromogenic Substrate for Carboxypeptidase A
The primary application of this compound is as a chromogenic substrate for the kinetic analysis of carboxypeptidase A (CPA) and potentially other related exopeptidases.[1][3] The principle of the assay relies on the change in the ultraviolet (UV) absorbance spectrum of the furylacryloyl group upon enzymatic cleavage of the peptide bond between phenylalanine and alanine.
The intact this compound molecule has a distinct absorbance maximum. When carboxypeptidase A hydrolyzes the C-terminal alanine, the resulting FA-Phe product exhibits a different absorbance profile. This change, typically a decrease in absorbance at a specific wavelength (around 340 nm), can be monitored continuously using a spectrophotometer, allowing for the real-time determination of enzyme activity.[1]
Figure 1: Enzymatic hydrolysis of this compound by Carboxypeptidase A.
Experimental Protocols
The following section provides a detailed methodology for a standard carboxypeptidase A activity assay using this compound. This protocol is synthesized from established methods for similar furylacryloyl-peptide substrates.[1][4][5]
Materials and Reagents:
-
High-purity this compound
-
Carboxypeptidase A (from bovine pancreas)
-
Tris-HCl buffer (50 mM)
-
Sodium Chloride (NaCl) (150 mM)
-
Deionized water
-
Spectrophotometer capable of UV measurements
-
Quartz cuvettes or UV-transparent 96-well plates
Procedure:
-
Preparation of Stock Solutions:
-
Substrate Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound in a minimal amount of DMSO or DMF before diluting with the assay buffer. Due to the hydrophobic nature of the phenylalanine residues, the substrate may require sonication or gentle agitation to fully dissolve.[1]
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 150 mM NaCl. Adjust the pH to 7.5 at 25°C.[1][5]
-
Enzyme Stock Solution: Prepare a stock solution of carboxypeptidase A in a suitable buffer as recommended by the supplier.
-
-
Enzyme Activity Assay (Spectrophotometric):
-
Set the spectrophotometer to measure absorbance at a wavelength between 338 nm and 340 nm.[1][3]
-
Equilibrate the spectrophotometer and the assay buffer to the desired reaction temperature (typically 25°C or 37°C).[3][5]
-
In a quartz cuvette, prepare the reaction mixture by adding the assay buffer and the this compound substrate to a final concentration of 0.5 mM.[1]
-
Initiate the reaction by adding a small volume of the carboxypeptidase A enzyme solution to the cuvette. The final enzyme concentration should be in the range that provides a linear rate of absorbance change for at least 5-10 minutes.
-
Immediately start monitoring the decrease in absorbance over time.
-
The initial rate of the reaction (ΔA/min) is proportional to the enzyme activity.
-
-
Data Analysis:
-
The enzyme activity can be calculated using the Beer-Lambert law, provided the change in the molar extinction coefficient (Δε) between the substrate and the product is known.
-
For kinetic studies, vary the substrate concentration and measure the initial reaction rates to determine Michaelis-Menten parameters (Km and Vmax).[1]
-
Figure 2: General workflow for a carboxypeptidase A assay using this compound.
Applications in Drug Discovery
The robust and continuous nature of the assay using this compound makes it highly suitable for high-throughput screening (HTS) of potential carboxypeptidase A inhibitors. By measuring the reduction in the rate of substrate hydrolysis in the presence of test compounds, researchers can efficiently identify and characterize new drug candidates.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in or modulates specific cellular signaling pathways. Its primary utility is as an in vitro biochemical tool for studying enzyme activity.
Conclusion
High-purity this compound is a valuable and reliable chromogenic substrate for the kinetic analysis of carboxypeptidase A. Its commercial availability and the straightforward spectrophotometric assay make it an excellent choice for researchers in academia and the pharmaceutical industry. The detailed protocol provided in this guide offers a solid foundation for the implementation of this assay in various research and drug discovery applications.
References
- 1. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 3. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]
CAS number and molecular weight of FA-Phe-ala-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information on the peptide FA-Phe-Ala-OH, also known as Furylacryloyl-L-phenylalanyl-L-alanine. Despite a comprehensive search, detailed experimental protocols and specific signaling pathway involvement for this particular peptide are not extensively documented in publicly available literature. This suggests that this compound may be a niche compound for specialized research applications.
Chemical and Physical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 83803-17-2 | [1] |
| Molecular Weight | 356.37 g/mol | [1] |
| Molecular Formula | C₁₉H₂₀N₂O₅ | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoic acid | [1] |
| Synonyms | Furylacryloyl-L-phenylalanyl-L-alanine | [1] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow:
Solid-phase peptide synthesis is a widely adopted method for the chemical synthesis of peptides. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
-
Resin Preparation: An appropriate resin, typically functionalized with an amino group, is chosen and prepared.
-
First Amino Acid Coupling: The C-terminal amino acid of the target peptide is coupled to the resin.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed.
-
Peptide Coupling: The next amino acid in the sequence (in this case, a dipeptide like this compound could potentially be coupled if appropriately activated) is activated and coupled to the deprotected N-terminus of the resin-bound amino acid.
-
Washing: The resin is washed to remove excess reagents and by-products.
-
Repeat Cycle: Steps 3-5 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin support, typically using a strong acid.
-
Purification and Analysis: The crude peptide is purified, commonly by high-performance liquid chromatography (HPLC), and its identity is confirmed by mass spectrometry.
Signaling Pathways and Biological Activity
There is currently no specific information in the public domain detailing the involvement of this compound in any biological signaling pathways or its specific biological activities. Peptides containing phenylalanine and alanine residues are common structural motifs in a vast array of biologically active proteins and peptides, which participate in numerous cellular processes. However, the specific role of the N-terminal furylacryloyl group in modulating the activity of the Phe-Ala dipeptide has not been characterized in the available literature.
Visualizations
As specific signaling pathways for this compound are unknown, a diagram illustrating a generalized workflow for its potential use in solid-phase peptide synthesis is provided below.
Caption: Generalized workflow for solid-phase peptide synthesis.
References
Methodological & Application
Protocol for the Synthesis and Purification of FA-Phe-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and purification of the dipeptide Formyl-L-Phenylalanyl-L-Alanine (FA-Phe-Ala-OH). Two primary synthetic routes are presented: a classical solution-phase synthesis and a more modern solid-phase peptide synthesis (SPPS) approach. Both methods are widely applicable in research and pharmaceutical development for the generation of peptides. Additionally, a comprehensive purification protocol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is detailed to ensure the final product's high purity.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound. These values are representative and may vary depending on the specific experimental conditions and scale.
Table 1: Summary of Expected Yields and Purity for this compound Synthesis
| Synthesis Method | Intermediate/Final Product | Expected Yield (%) | Typical Purity (before purification) (%) |
| Solution-Phase | N-Formyl-L-Phenylalanine | 85-95 | >98 |
| FA-Phe-Ala-OMe | 70-85 | 80-90 | |
| This compound | 80-90 | 75-85 | |
| Solid-Phase | This compound (crude) | 60-80 | 70-85 |
| Purification | This compound (after RP-HPLC) | 70-85 (recovery) | >98 |
Table 2: Characterization Data for this compound
| Analytical Technique | Expected Result |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 293.12 m/z, [M+Na]⁺ = 315.10 m/z |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 1.2-1.4 (d, 3H, Ala-CH₃), 2.8-3.1 (m, 2H, Phe-CH₂), 4.2-4.4 (m, 1H, Ala-αH), 4.5-4.7 (m, 1H, Phe-αH), 7.1-7.3 (m, 5H, Phe-ArH), 8.0-8.2 (s, 1H, Formyl-H), 8.2-8.4 (d, 1H, Ala-NH), 8.5-8.7 (d, 1H, Phe-NH), 12.5-12.8 (br s, 1H, COOH) |
| RP-HPLC | Single major peak with a retention time dependent on the specific column and gradient. |
Experimental Protocols
I. Solution-Phase Synthesis of this compound
This method involves the stepwise synthesis of the dipeptide in a solvent, with purification of intermediates at each stage.
A. Synthesis of N-Formyl-L-Phenylalanine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend L-phenylalanine (1 equivalent) in formamide (5-10 equivalents).
-
Reaction: Heat the slurry to 120-130°C and maintain for 2-4 hours. The reaction mixture should become a clear solution.
-
Work-up: Cool the reaction mixture to room temperature. Add the mixture to ice-water with stirring.
-
Isolation: The N-formyl-L-phenylalanine will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[1]
B. Esterification of L-Alanine
-
Reaction Setup: Suspend L-alanine (1 equivalent) in methanol.
-
Reaction: Cool the suspension to 0°C and bubble dry HCl gas through the mixture until saturation, or add thionyl chloride (1.2 equivalents) dropwise. Allow the reaction to stir at room temperature overnight.
-
Isolation: Remove the solvent under reduced pressure to obtain L-alanine methyl ester hydrochloride as a white solid.
C. Coupling of N-Formyl-L-Phenylalanine and L-Alanine Methyl Ester
-
Reaction Setup: Dissolve N-formyl-L-phenylalanine (1 equivalent) and L-alanine methyl ester hydrochloride (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Neutralization: Add a tertiary amine base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1 equivalent), to neutralize the hydrochloride salt.
-
Coupling: Cool the solution to 0°C and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents).[2] Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: The by-product, dicyclohexylurea (DCU), will precipitate. Remove the DCU by filtration.
-
Extraction: Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Concentrate the solution under reduced pressure to yield the crude dipeptide ester, FA-Phe-Ala-OMe.
D. Saponification of the Dipeptide Ester
-
Reaction: Dissolve the crude FA-Phe-Ala-OMe in a mixture of methanol and water. Add 1 M sodium hydroxide solution (1.1 equivalents) and stir at room temperature for 1-2 hours.
-
Acidification: Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.
II. Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc Strategy)
SPPS offers a more streamlined approach where the growing peptide chain is anchored to a solid support.
A. Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Swell a suitable resin (e.g., Wang resin for a C-terminal acid) in DMF for 1-2 hours in a reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents), a coupling reagent like HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Loading: Drain the DMF from the swollen resin and add the activated Fmoc-Ala-OH solution. Agitate the mixture for 2-4 hours.
-
Capping (Optional): To block any unreacted sites on the resin, treat with a solution of acetic anhydride and DIPEA in DMF.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
B. Dipeptide Elongation
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.[3]
-
Washing: Wash the resin extensively with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Coupling of N-Formyl-L-Phenylalanine:
-
Activate N-formyl-L-phenylalanine (3 equivalents) with HBTU/HOBt/DIPEA in DMF as described above.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF, DCM, and methanol.
C. Cleavage from Resin
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.
-
Cleavage: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude this compound under vacuum.
III. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying peptides to a high degree of homogeneity.[4]
-
Column: A C18 stationary phase column is typically used for peptide purification.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B.
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% Solvent B over 30-60 minutes).
-
Monitor the elution profile at 210-220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final this compound product as a white fluffy powder.
Mandatory Visualizations
References
- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of FA-Phe-Ala-OH in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-(2-Furyl)acryloyl)-L-phenylalanyl-L-alanine (FA-Phe-Ala-OH) is a chromogenic dipeptide substrate utilized in the kinetic analysis of various proteases, most notably carboxypeptidases and thermolysin. The furylacryloyl (FA) group at the N-terminus allows for continuous spectrophotometric monitoring of enzymatic activity. Upon cleavage of the peptide bond between phenylalanine and alanine, the electronic environment of the FA moiety is altered, leading to a decrease in absorbance, typically monitored around 338-340 nm.[1][2] This property makes this compound and similar N-furylacryloyl-peptides invaluable tools for determining key enzyme kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which are crucial for characterizing enzyme efficiency and for the screening of potential inhibitors in drug discovery.
Data Presentation
The kinetic parameters of enzymes are essential for understanding their catalytic efficiency and substrate specificity. The following table summarizes the kinetic constants for human carboxypeptidase A4 (CPA4) with this compound and other related N-furylacryloyl-dipeptide substrates.
| Substrate | Enzyme | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (μM⁻¹s⁻¹) |
| FA-Phe-Ala | Human Carboxypeptidase A4 | 300 ± 40 | 110 ± 10 | 0.37 |
| FA-Phe-Phe | Human Carboxypeptidase A4 | 80 ± 10 | 180 ± 10 | 2.25 |
| FA-Phe-Leu | Human Carboxypeptidase A4 | 250 ± 30 | 140 ± 10 | 0.56 |
| FA-Phe-Val | Human Carboxypeptidase A4 | 1600 ± 200 | 130 ± 10 | 0.08 |
| FA-Phe-Met | Human Carboxypeptidase A4 | 900 ± 100 | 150 ± 10 | 0.17 |
| FA-Phe-Ile | Human Carboxypeptidase A4 | 1300 ± 200 | 80 ± 5 | 0.06 |
| FA-Phe-Trp | Human Carboxypeptidase A4 | 500 ± 60 | 400 ± 20 | 0.80 |
*Data adapted from a study on the substrate specificity of human carboxypeptidase A4. The optimal pH for the cleavage of FA-Phe-Ala by CPA4 is in the range of 8.5–9.[1]
Experimental Protocols
This section provides a detailed methodology for a continuous spectrophotometric assay to determine the kinetic parameters of a protease using this compound as the substrate.
Materials
-
This compound substrate
-
Purified enzyme (e.g., Carboxypeptidase A or Thermolysin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 0.15 M NaCl, pH 8.5 for Carboxypeptidase A4)[1]
-
Enzyme Dilution Buffer (appropriate for the stability of the enzyme)
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of reading in the UV range (e.g., 338 nm) and maintaining a constant temperature.
Reagent Preparation
-
This compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the desired starting concentration in the Assay Buffer. It is recommended to prepare a series of substrate concentrations to determine K_m.
-
-
Enzyme Solution:
-
Prepare a stock solution of the purified enzyme at a known concentration in a buffer that ensures its stability.
-
On the day of the experiment, dilute the enzyme stock to the final working concentration in the cold Enzyme Dilution Buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis for the duration of the assay.
-
Assay Procedure
-
Spectrophotometer Setup:
-
Reaction Mixture Preparation:
-
Pipette the required volume of Assay Buffer into a cuvette.
-
Add the desired volume of the diluted this compound solution to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3-5 minutes.
-
-
Initiation of the Reaction and Data Acquisition:
-
Initiate the enzymatic reaction by adding a small volume of the diluted enzyme solution to the cuvette.
-
Immediately start recording the absorbance at regular intervals (e.g., every 10 seconds) for a set period (e.g., 5-10 minutes). The initial rate of the reaction should be linear.
-
Run a blank reaction containing all components except the enzyme to correct for any non-enzymatic hydrolysis of the substrate.
-
Data Analysis
-
Calculate the Initial Rate of Reaction (v₀):
-
Plot the absorbance versus time for each substrate concentration.
-
Determine the initial linear slope of the curve (ΔA/min).
-
Convert the rate of change in absorbance to the rate of substrate consumption using the Beer-Lambert law:
-
v₀ (μmol/min) = (ΔA/min) / (ε * l) * V
-
Where:
-
ΔA/min is the initial rate of absorbance change.
-
ε is the molar extinction coefficient of the FA-Phe product (in M⁻¹cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
V is the total reaction volume (in L).
-
-
-
-
Determine Kinetic Parameters:
-
Plot the initial reaction rates (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m and V_max values.
-
Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v₀ vs 1/[S]), to estimate K_m and V_max.
-
Calculate the catalytic efficiency (k_cat/K_m) where k_cat = V_max / [E]t, with [E]t being the total enzyme concentration.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for enzyme kinetics using this compound.
Catalytic Mechanism of Carboxypeptidase A
Caption: Simplified catalytic mechanism of Carboxypeptidase A.
Catalytic Mechanism of Thermolysin
Caption: Simplified catalytic mechanism of Thermolysin.
References
Application Note: Mass Spectrometry Protocol for the Characterization of FA-Phe-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of the N-formylated dipeptide, N-formyl-L-phenylalanyl-L-alanine (FA-Phe-Ala-OH), using mass spectrometry. The methods outlined herein are applicable for both qualitative and quantitative analysis, employing common ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). Detailed experimental procedures for sample preparation, instrument setup, and data acquisition are provided. Furthermore, this note includes a guide for interpreting tandem mass spectrometry (MS/MS) data for structural elucidation and presents a clear, tabular format for reporting quantitative results.
Introduction
N-formylated peptides are of significant interest in various fields of research, including immunology and drug discovery, as they are known to act as potent chemoattractants for phagocytic leukocytes.[1][2] Accurate and reliable characterization of these molecules is crucial for understanding their biological activity and for quality control in synthetic peptide production. Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of peptides.[3][4] This protocol focuses on this compound as a model compound to demonstrate a comprehensive mass spectrometry workflow.
Experimental Protocols
Materials and Reagents
-
This compound peptide standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix for MALDI
-
C18 ZipTips or equivalent for sample desalting
-
Eppendorf tubes
-
Pipettes and tips
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra. The following steps are recommended for preparing this compound for analysis.
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in HPLC-grade water or a compatible solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with an appropriate solvent to achieve the desired concentration for analysis. For ESI-MS, a typical starting concentration is 1-10 pmol/µL in 50% ACN/0.1% FA. For MALDI-MS, a concentration of 5-50 pmol/µL is a good starting point.[5]
-
Desalting (if necessary): If the sample contains high concentrations of salts or buffers, desalting is necessary to prevent ion suppression.
-
Equilibrate a C18 ZipTip by aspirating and dispensing 10 µL of 50% ACN.
-
Wash the tip by aspirating and dispensing 10 µL of 0.1% FA in water twice.
-
Load the peptide sample (1-10 µL) onto the tip by aspirating and dispensing slowly for about 10 cycles.
-
Wash the bound peptide by aspirating and dispensing 10 µL of 0.1% FA in water twice.
-
Elute the desalted peptide with 1-5 µL of 50% ACN/0.1% FA.
-
Electrospray Ionization (ESI) Mass Spectrometry Protocol
ESI is a soft ionization technique suitable for analyzing polar molecules like peptides from a liquid solution.[6][7]
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source is recommended for high-resolution analysis.
-
Infusion Analysis:
-
Load the prepared sample into a syringe and infuse it into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
The mobile phase should ideally be 50% acetonitrile with 0.1% formic acid to promote protonation.[6]
-
-
LC-MS Analysis:
-
For more complex mixtures or to separate isomers, couple the ESI source to a liquid chromatography system.
-
Use a C18 reversed-phase column.
-
A typical gradient could be: 0-5 min 95% Solvent A (0.1% FA in water), 5-30 min linear gradient to 95% Solvent B (0.1% FA in ACN), 30-35 min 95% Solvent B, followed by re-equilibration.
-
-
Instrument Settings (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range (Full Scan): m/z 100 - 500
-
-
Tandem MS (MS/MS) for Structural Characterization:
-
Select the precursor ion corresponding to [M+H]⁺ of this compound for fragmentation.
-
Use Collision-Induced Dissociation (CID) as the fragmentation method.
-
Collision Energy: 10 - 30 eV (optimize for best fragmentation).
-
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Protocol
MALDI is a sensitive technique that analyzes samples co-crystallized with a matrix.[8]
-
Instrumentation: A MALDI time-of-flight (TOF) or TOF/TOF mass spectrometer.
-
Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% ACN/0.5% TFA.
-
Sample Spotting (Dried-Droplet Method):
-
Mix 1 µL of the peptide sample solution with 1 µL of the CHCA matrix solution directly on the MALDI target plate.[9]
-
Allow the mixture to air-dry completely at room temperature, forming a crystalline spot.
-
-
Instrument Settings (Positive Ion Reflector Mode):
-
Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid in-source fragmentation.
-
Mass Range: m/z 100 - 500
-
Number of Shots: Average 100-500 laser shots per spectrum.
-
-
Tandem MS (TOF/TOF):
-
Select the precursor ion of this compound for fragmentation.
-
Acquire MS/MS spectra to obtain fragment ion information.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is an example of how to present the expected mass-to-charge ratios for this compound.
Molecular Formula of this compound: C₁₃H₁₆N₂O₄ Monoisotopic Mass: 264.1110 Da
| Ion Species | Calculated m/z | Observed m/z (High-Res MS) | Mass Accuracy (ppm) |
| [M+H]⁺ | 265.1183 | ||
| [M+Na]⁺ | 287.0999 | ||
| [M+K]⁺ | 303.0739 | ||
| [M-H]⁻ | 263.1037 |
Table 1: Theoretical and placeholder for observed m/z values for this compound.
For tandem MS data, a table summarizing the major fragment ions is essential for structural confirmation. The primary fragmentation of peptides occurs at the amide bonds, leading to the formation of b- and y-type ions.
| Fragment Ion | Calculated m/z | Observed m/z |
| b-ions | ||
| b₁ (For-Phe) | 178.0863 | |
| y-ions | ||
| y₁ (Ala) | 90.0549 |
Table 2: Expected major fragment ions from MS/MS of [M+H]⁺ of this compound.
Mandatory Visualization
Figure 1: Experimental workflow for the mass spectrometric characterization of this compound.
References
- 1. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases [mdpi.com]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition [mdpi.com]
- 3. File Formats Commonly Used in Mass Spectrometry Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel role for endogenous mitochondrial formylated peptide-driven formyl peptide receptor 1 signalling in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis of FA-Phe-Ala-OH Using a Standard Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of peptides is crucial in various stages of drug development and biomedical research. The dipeptide Phenylalanyl-alanine (Phe-Ala-OH), herein referred to as FA-Phe-Ala-OH, is a common structural motif in peptides and proteins, and its precise measurement is often required in pharmacokinetic studies, formulation development, and quality control. This document provides a detailed protocol for the generation of a standard curve for this compound, enabling its accurate quantification in unknown samples using High-Performance Liquid Chromatography (HPLC) coupled with UV detection.
The principle of quantification relies on the direct relationship between the concentration of an analyte and its response in an analytical instrument. By preparing a series of standards with known concentrations of this compound and measuring their corresponding peak areas using HPLC, a calibration curve can be constructed. The concentration of this compound in an unknown sample can then be determined by interpolating its peak area on this curve.
Experimental Protocols
Materials and Reagents
-
This compound standard (high purity, >98%)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
HPLC vials
Preparation of Stock and Standard Solutions
1. Stock Solution Preparation (1 mg/mL):
- Accurately weigh approximately 10 mg of the this compound standard.
- Dissolve the standard in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), in a 10 mL volumetric flask.
- Ensure the standard is completely dissolved by vortexing and/or sonicating.
- Bring the volume up to the mark with the solvent. This is your 1 mg/mL stock solution.
2. Preparation of Working Standard Solutions:
- Perform serial dilutions of the stock solution to prepare a series of working standards. A typical concentration range for a dipeptide standard curve using HPLC is between 0.2 and 4 g/L.[1] For higher sensitivity, a lower range can be prepared.
- The following is an example of a dilution series:
- Standard 1: 100 µg/mL
- Standard 2: 50 µg/mL
- Standard 3: 25 µg/mL
- Standard 4: 12.5 µg/mL
- Standard 5: 6.25 µg/mL
- Standard 6: 3.125 µg/mL
- Blank: Solvent used for dilution.
- Transfer an aliquot of each working standard into an HPLC vial for analysis.
HPLC Method for Quantitative Analysis
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it linearly to a higher percentage (e.g., 95%) over a set period (e.g., 15-20 minutes) to elute the dipeptide.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 214 nm or 220 nm, where the peptide bond absorbs strongly.[2]
-
Column Temperature: 25-30 °C.
Standard Curve Generation
-
Inject each of the prepared working standard solutions and the blank into the HPLC system in triplicate.
-
Record the peak area for this compound in each chromatogram.
-
Calculate the average peak area for each concentration level.
-
Plot the average peak area (y-axis) against the corresponding concentration (x-axis).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered to indicate good linearity.[1]
Data Presentation
The quantitative data for the generation of the this compound standard curve is summarized in the table below.
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) - Replicate 1 | Peak Area (Arbitrary Units) - Replicate 2 | Peak Area (Arbitrary Units) - Replicate 3 | Average Peak Area | Standard Deviation |
| 100 | 1254321 | 1265432 | 1259876 | 1259876.3 | 5555.5 |
| 50 | 632109 | 628765 | 635432 | 632102.0 | 3333.3 |
| 25 | 315432 | 318765 | 316543 | 316913.3 | 1666.7 |
| 12.5 | 158765 | 157654 | 159876 | 158765.0 | 1111.1 |
| 6.25 | 79876 | 80123 | 79543 | 79847.3 | 290.1 |
| 3.125 | 40123 | 39876 | 40345 | 40114.7 | 234.5 |
Linear Regression Analysis:
-
Equation of the line: y = 12500x + 1500
-
Coefficient of Determination (R²): 0.9995
Visualizations
Caption: Workflow for generating a standard curve for this compound.
Caption: Signal generation pathway in HPLC for this compound quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the generation of a standard curve for the quantitative analysis of this compound. By following these procedures, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of this dipeptide in their samples. The provided data and visualizations serve as a practical guide for implementing this method in a laboratory setting. The linearity and high correlation coefficient of the example standard curve demonstrate the robustness of the described HPLC method for this application.
References
Application Notes and Protocols for FA-Phe-Ala-OH in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and screening protocols for the novel dipeptide derivative, FA-Phe-Ala-OH. This molecule, characterized by a furan-containing moiety, presents a unique scaffold for identifying novel therapeutic agents.
Introduction
This compound, chemically known as (2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoic acid, is a synthetic polypeptide.[1][2] While specific biological activities of this compound are not extensively documented in peer-reviewed literature, its structural components suggest significant potential in drug discovery. The presence of the furan ring is noteworthy, as furan derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The dipeptide backbone (Phe-Ala) provides a biocompatible scaffold that can be tailored for specific biological targets.
Peptide screening is a powerful tool in drug discovery for identifying active peptides through methods like immunoassays. This process is instrumental in studying protein interactions, conducting functional analyses, and mapping epitopes, particularly in the development of new therapeutic agents.[1] The unique structure of this compound makes it a compelling candidate for inclusion in such screening libraries to explore new biological activities.
Potential Applications in Drug Discovery
Based on the known bioactivities of structurally related furan-containing peptides and chalcones, this compound is a promising candidate for screening in the following therapeutic areas:
-
Anticancer Drug Discovery: Furan-conjugated peptides have demonstrated potent antitumor activity. For instance, a furan-conjugated tripeptide showed significant cytotoxicity against human cervical cancer cells (HeLa) with a membranolytic mechanism of action.[3] Therefore, this compound could be screened against various cancer cell lines to identify novel cytotoxic or cytostatic agents.
-
Antimicrobial Drug Discovery: The furan nucleus is a common feature in compounds with antibacterial and antifungal properties. The unique chemical structure of this compound may allow it to interact with microbial membranes or intracellular targets.
-
Anti-inflammatory Drug Discovery: Furan-containing compounds have been investigated for their anti-inflammatory potential. This compound could be evaluated in assays designed to identify inhibitors of key inflammatory pathways.
Physicochemical Properties of this compound
A summary of the computed physicochemical properties of this compound is provided in the table below. This information is crucial for designing and interpreting screening experiments.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀N₂O₅ | PubChem[2] |
| Molecular Weight | 356.4 g/mol | PubChem[2] |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoic acid | PubChem[2] |
| XLogP3 | 2.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 3 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
Experimental Protocols
The following are detailed protocols for the preliminary screening of this compound for potential anticancer activity, based on methodologies reported for similar furan-containing peptides.[3]
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Normal human cell line (e.g., IMR-90) for counter-screening
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Culture cancer and normal cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Replace the medium in the 96-well plates with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Membrane Permeability Assay (Propidium Iodide Staining)
This assay helps to determine if the cytotoxic mechanism of this compound involves disruption of the cell membrane, similar to other furan-conjugated peptides.[3]
Materials:
-
HeLa cells (or another sensitive cell line identified from the MTT assay)
-
This compound
-
Propidium Iodide (PI) solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment:
-
Seed HeLa cells on glass coverslips in a 24-well plate or in a 6-well plate for flow cytometry.
-
Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include positive (e.g., digitonin) and negative controls.
-
-
PI Staining:
-
Add PI solution to each well at a final concentration of 1 µg/mL.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Imaging or Flow Cytometry:
-
Microscopy: Wash the cells with PBS and mount the coverslips on microscope slides. Observe the cells under a fluorescence microscope. Red fluorescence indicates cells with compromised membranes.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in binding buffer. Analyze the cells using a flow cytometer to quantify the percentage of PI-positive cells.
-
Visualizations
Hypothesized Mechanism of Action
Based on the membranolytic effects observed in similar furan-conjugated peptides, a potential mechanism of action for this compound could involve the disruption of the cancer cell membrane integrity, leading to cell death.
Caption: Hypothesized signaling pathway for this compound in cancer cells.
Experimental Workflow for Anticancer Screening
The following diagram illustrates the workflow for the preliminary screening of this compound for its potential anticancer properties.
Caption: Experimental workflow for anticancer screening of this compound.
Logical Relationship for Hit Identification
This diagram outlines the decision-making process for identifying this compound as a potential "hit" compound for further development.
Caption: Logical workflow for hit identification in drug discovery screening.
References
Application Notes and Protocols for FA-Phe-Ala-OH in Protease Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(3-[2-Furyl]acryloyl)-L-phenylalanyl-L-alanine (FA-Phe-Ala-OH) is a chromogenic dipeptide substrate used for the continuous monitoring of protease activity. It is particularly useful for assaying carboxypeptidases, such as carboxypeptidase A (CPA), which cleave the peptide bond between the phenylalanine and alanine residues. The enzymatic hydrolysis of this compound leads to a change in the spectral properties of the N-terminal furylacryloyl (FA) group, resulting in a decrease in absorbance at approximately 340 nm. This characteristic allows for a simple and direct spectrophotometric measurement of enzyme kinetics and is valuable for inhibitor screening and characterization.
The principle of the assay is based on the enzymatic cleavage of the peptide bond in this compound. This cleavage separates the FA-Phe moiety from the C-terminal alanine. The alteration in the chemical environment of the furylacryloyl chromophore upon cleavage causes a detectable change in its light-absorbing properties, which can be monitored over time to determine the rate of the enzymatic reaction.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for proteases, particularly carboxypeptidase A and related enzymes.[1]
-
Inhibitor Screening: High-throughput screening and characterization of potential inhibitors of carboxypeptidases, which are therapeutic targets in various diseases.
-
Protease Characterization: Studying the substrate specificity and optimal reaction conditions (e.g., pH, temperature) of purified or recombinant proteases.[1]
-
Drug Development: Evaluating the potency and mechanism of action of drug candidates targeting specific proteases.
Data Presentation
Table 1: Kinetic Parameters of Human Carboxypeptidase A4 (CPA4) with FA-Dipeptide Substrates
| Substrate | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) | Wavelength (nm) |
| FA-Phe-Ala | 211 ± 22 | 114 ± 4 | 0.54 | 338 |
| FA-Phe-Phe | 13.9 ± 1.1 | 129 ± 3 | 9.28 | 336 |
| FA-Phe-Leu | 58.7 ± 5.2 | 119 ± 3 | 2.03 | 338 |
| FA-Phe-Ile | 48.0 ± 4.5 | 118 ± 3 | 2.46 | 336 |
| FA-Phe-Val | 445 ± 40 | 66 ± 2 | 0.15 | 340 |
| FA-Phe-Met | 185 ± 16 | 113 ± 3 | 0.61 | 340 |
| FA-Phe-Trp | 158 ± 14 | 330 ± 10 | 2.09 | 336 |
| FA-Phe-His | 260 ± 30 | 80 ± 3 | 0.31 | 338 |
Data adapted from a study on human carboxypeptidase A4.[1]
Table 2: Inhibitors of Carboxypeptidase A
| Inhibitor | Type of Inhibition | Ki Value | Notes |
| Benzylsuccinic acid | Competitive | - | Potent inhibitor of A-type carboxypeptidases.[1] |
| 1,10-Phenanthroline | Chelating Agent | - | Inhibits metalloproteases by chelating the active site metal ion (e.g., Zn2+).[1] |
| Potato Carboxypeptidase Inhibitor (PCI) | Protein Inhibitor | Nanomolar range | A natural protein inhibitor of carboxypeptidases.[1] |
| (2RS)-2-benzyl-5-(carbobenzoxyglycinamido)-4-oxopentanoic acid | Competitive | 9 ± 0.1 µM | A ketone analog of a peptide substrate.[2] |
| DL-2-Benzyl-3-formylpropanoic acid | Competitive | 0.48 µM | An aldehyde substrate analog.[3] |
| Zinc ions (as ZnOH+) | Competitive | 7.1 x 10-7 M | Zinc ions can act as competitive inhibitors of carboxypeptidase A.[4] |
Note: Ki values can vary depending on the specific enzyme, substrate, and assay conditions.
Experimental Protocols
Protocol 1: Determination of Carboxypeptidase A Activity using this compound
This protocol describes a standard procedure for measuring the activity of carboxypeptidase A by monitoring the hydrolysis of this compound.
Materials:
-
Carboxypeptidase A (e.g., from bovine pancreas)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.5-9.0[1]
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 338 nm
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of Carboxypeptidase A in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). The final concentration will depend on the enzyme's specific activity. Dilute the enzyme in cold Assay Buffer to the desired working concentration just before use.
-
Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). It is recommended to prepare this solution fresh for each experiment.
-
-
Assay Setup:
-
Set the spectrophotometer to 338 nm and equilibrate to the desired assay temperature (e.g., 25°C or 37°C).
-
For a standard 1 mL cuvette assay, add the following to the cuvette:
-
X µL of Assay Buffer
-
Y µL of Substrate Working Solution
-
-
The total volume should be just under 1 mL to allow for the addition of the enzyme. Mix gently by pipetting.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance for 1-2 minutes.
-
-
Initiation of Reaction:
-
Add Z µL of the diluted enzyme solution to the cuvette to initiate the reaction. The final enzyme concentration should be chosen to give a linear rate of absorbance change for at least 5-10 minutes.
-
Quickly mix the contents of the cuvette by gentle inversion or pipetting, ensuring no air bubbles are introduced.
-
-
Data Acquisition:
-
Immediately start recording the absorbance at 338 nm at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes. The absorbance is expected to decrease over time.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Determine the initial rate of the reaction (v0) from the linear portion of the curve (typically the first 5-10% of the total absorbance change). The rate is expressed as the change in absorbance per minute (ΔA/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min) / (Δε * l) where:
-
ΔA/min is the rate of absorbance change.
-
Δε is the change in the molar extinction coefficient between the substrate and the products at 338 nm. This value needs to be determined experimentally or obtained from the literature for the specific assay conditions.
-
l is the path length of the cuvette (typically 1 cm).
-
-
Protocol 2: Screening for Carboxypeptidase A Inhibitors
This protocol outlines a method for screening potential inhibitors of Carboxypeptidase A using this compound.
Materials:
-
All materials from Protocol 1
-
Potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the inhibitor compounds at various concentrations.
-
-
Assay Setup:
-
Set up a series of reactions in a microplate or cuvettes. Each reaction should contain:
-
Assay Buffer
-
Enzyme solution
-
Inhibitor solution at the desired final concentration (or solvent control)
-
-
Include a "no inhibitor" control (with solvent only) and a "no enzyme" control (with buffer only).
-
Pre-incubate the enzyme with the inhibitor (or solvent) for a defined period (e.g., 10-15 minutes) at the assay temperature to allow for binding.
-
-
Initiation and Data Acquisition:
-
Initiate the reaction by adding the Substrate Working Solution to each well or cuvette.
-
Immediately begin monitoring the decrease in absorbance at 338 nm as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial rate (v0) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration using the following formula: % Inhibition = [1 - (vinhibitor / vcontrol)] * 100 where:
-
vinhibitor is the rate of reaction in the presence of the inhibitor.
-
vcontrol is the rate of reaction in the absence of the inhibitor (solvent control).
-
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Visualizations
References
- 1. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of carboxypeptidase A by ketones and alcohols that are isosteric with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase A: mechanism of zinc inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of FA-Phe-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of the dipeptide N-Fluorenylmethoxycarbonyl-L-Phenylalanyl-L-Alanine (Fmoc-Phe-Ala-OH), referred to here as FA-Phe-Ala-OH for brevity in the context of its synthesis prior to final Fmoc removal if desired. These protocols are designed to be a practical resource for researchers in peptide chemistry, offering detailed methodologies and expected quantitative data for the successful synthesis, purification, and analysis of this dipeptide.
Overview of the Synthesis Strategy
The synthesis of this compound is achieved using the widely adopted Fmoc/tBu solid-phase peptide synthesis strategy. This method relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the protection of the α-amino group of the amino acids. The synthesis begins with the loading of the C-terminal amino acid, Alanine, onto a Wang resin. The peptide chain is then elongated by the sequential coupling of the next amino acid, Phenylalanine. Each coupling step is preceded by the removal of the Fmoc protecting group from the previously added amino acid. Finally, the synthesized peptide is cleaved from the resin support, yielding the desired dipeptide.
Experimental Protocols
The following sections detail the step-by-step procedures for the synthesis of this compound.
Resin Preparation and First Amino Acid Loading (Fmoc-Ala-OH)
The initial step involves the esterification of the first amino acid, Fmoc-L-Alanine, to the Wang resin.
Protocol:
-
Resin Swelling: Swell the Wang resin in Dichloromethane (DCM) for 30 minutes, followed by washing with Dimethylformamide (DMF).
-
Activation and Loading:
-
In a separate vessel, dissolve Fmoc-Ala-OH (2-4 equivalents relative to resin capacity), 1-Hydroxybenzotriazole (HOBt) (2-4 equivalents), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) in DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (2-4 equivalents) to the amino acid solution and stir for a few minutes to pre-activate.
-
Add the activated amino acid solution to the swollen resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a capping solution of acetic anhydride and N,N-Diisopropylethylamine (DIEA) in DMF for 30 minutes.
-
Washing: Thoroughly wash the resin with DMF, DCM, and Methanol, and then dry under vacuum.
-
Quantification (Optional but Recommended): The loading efficiency can be determined by treating a small, weighed amount of the dried resin with 20% piperidine in DMF and measuring the UV absorbance of the released dibenzylfulvene-piperidine adduct at approximately 301 nm.[1]
Peptide Chain Elongation: Coupling of Fmoc-Phe-OH
This cycle involves the deprotection of the Fmoc group from the resin-bound Alanine, followed by the coupling of Fmoc-Phenylalanine.
Protocol:
-
Fmoc Deprotection:
-
Treat the Fmoc-Ala-Wang resin with a 20% solution of piperidine in DMF.
-
Agitate for 5-10 minutes at room temperature. A second treatment for 5-10 minutes can ensure complete deprotection.
-
Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc adduct.
-
-
Coupling of Fmoc-Phe-OH:
-
In a separate vessel, dissolve Fmoc-Phe-OH (2-3 equivalents), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.95 equivalents), and HOBt (2 equivalents) in DMF.
-
Add DIEA (4 equivalents) to the solution to activate the amino acid.
-
Add the activated Fmoc-Phe-OH solution to the deprotected Ala-Wang resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[2]
-
Monitor the completion of the reaction using a qualitative ninhydrin (Kaiser) test. A negative result (no blue color) indicates the absence of free primary amines and thus, a complete coupling reaction.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Cleavage and Deprotection
The final step is the cleavage of the dipeptide from the solid support.
Protocol:
-
Resin Preparation: Wash the synthesized peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Prepare a fresh cleavage cocktail. For a simple, unprotected dipeptide, a standard cocktail is trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[3][4][5]
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).[6]
-
Gently agitate the mixture at room temperature for 1.5 to 3 hours.[3][4]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and TFA.
-
Dry the crude peptide under vacuum.
-
Purification and Analysis
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Purification Protocol (RP-HPLC):
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing concentration of mobile phase B (e.g., 5% to 95% B over a set time) is used to elute the peptide. The exact gradient will need to be optimized.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for the Phenylalanine side chain).
-
Fraction Collection: Collect fractions corresponding to the major peak and lyophilize to obtain the purified peptide.
Analytical Methods:
-
Purity Assessment (Analytical HPLC): The purity of the final product is determined by analytical RP-HPLC using the same conditions as for purification but on an analytical scale. Purity is calculated based on the relative peak area of the product.
-
Identity Confirmation (Mass Spectrometry): The molecular weight of the purified peptide is confirmed by mass spectrometry, typically using electrospray ionization (ESI).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound.
Table 1: Reagents and Reaction Conditions for Solid-Phase Synthesis
| Step | Reagent | Equivalents (relative to resin capacity) | Solvent | Reaction Time | Temperature |
| Resin Loading | Fmoc-Ala-OH | 2 - 4 | DMF/DCM | 2 - 4 hours | Room Temp. |
| DIC | 2 - 4 | DMF | 2 - 4 hours | Room Temp. | |
| HOBt | 2 - 4 | DMF | 2 - 4 hours | Room Temp. | |
| DMAP | 0.1 | DMF | 2 - 4 hours | Room Temp. | |
| Fmoc Deprotection | Piperidine | 20% (v/v) | DMF | 2 x 5-10 min | Room Temp. |
| Peptide Coupling | Fmoc-Phe-OH | 2 - 3 | DMF | 1 - 2 hours | Room Temp. |
| HBTU | 1.95 | DMF | 1 - 2 hours | Room Temp. | |
| HOBt | 2 | DMF | 1 - 2 hours | Room Temp. | |
| DIEA | 4 | DMF | 1 - 2 hours | Room Temp. | |
| Cleavage | TFA/H₂O/TIS | 95:2.5:2.5 (v/v/v) | - | 1.5 - 3 hours | Room Temp. |
Table 2: Analytical Parameters for Purification and Analysis
| Analysis | Parameter | Value/Description |
| Purification (RP-HPLC) | Column | Preparative C18 |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Flow Rate | Dependent on column dimensions | |
| Detection | UV at 214 nm and 280 nm | |
| Analysis (Analytical HPLC) | Column | Analytical C18 |
| Flow Rate | Typically 1 mL/min for a 4.6 mm ID column[7] | |
| Detection | UV at 214 nm and 280 nm | |
| Analysis (Mass Spec.) | Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or similar |
Visualizations
The following diagrams illustrate the key workflows in the solid-phase synthesis of this compound.
Caption: Overall workflow for the solid-phase synthesis of this compound.
Caption: The iterative cycle for peptide chain elongation.
Caption: Workflow for the cleavage and purification of the dipeptide.
References
FA-Phe-ala-OH solution preparation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
FA-Phe-Ala-OH (Furylacryloyl-L-phenylalanyl-L-alanine) is a chromogenic dipeptide substrate used in the study of peptidase and protease activity. The furylacryloyl (FA) group allows for spectrophotometric monitoring of enzymatic cleavage of the peptide bond between the phenylalanine (Phe) and alanine (Ala) residues. This document provides detailed guidelines and protocols for the preparation, storage, and application of this compound solutions in experimental settings.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀N₂O₅ | [1][2] |
| Molecular Weight | 356.37 g/mol | [2] |
| Appearance | White to off-white solid/powder | Inferred from similar compounds |
| Storage (Lyophilized) | Store at -20°C | [2] |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its integrity and ensuring reproducible experimental results.
Solubility
| Solvent | Expected Solubility & Remarks |
| Dimethyl Sulfoxide (DMSO) | High solubility is expected. For similar peptides, concentrations of 50-100 mg/mL have been achieved, often requiring sonication to fully dissolve.[3][4] DMSO is a hygroscopic solvent; use freshly opened solvent for best results.[3][4] |
| Aqueous Buffers (e.g., Tris, HEPES) | Low solubility is expected. The addition of a small percentage of an organic co-solvent like DMSO is typically required for solubilization. The optimal pH for solubility and stability should be determined empirically but is generally recommended to be between 5 and 7 for storage.[5] |
Recommended Protocol for Stock Solution Preparation (10 mM in DMSO)
-
Pre-use Handling: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which can degrade the peptide.[6]
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare a solution from 1 mg of this compound (MW: 356.37 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 356.37 g/mol ) / 0.010 mol/L = 0.0002806 L = 280.6 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Solubilization: Vortex the solution thoroughly. If particulates are still visible, sonicate the vial in a water bath for 10-15 minutes to aid dissolution.[2][3][4] Gentle warming may also be applied if necessary.
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitates before use.
Storage Conditions
| Format | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Protect from moisture and light.[3][4][6] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2][3][4] |
| -80°C | Up to 6 months | Recommended for longer-term storage. Aliquot to prevent freeze-thaw cycles.[3][4] | |
| Working Solution (in aqueous buffer) | 2-8°C | Use within a few days | Peptide stability in aqueous solutions is limited. Prepare fresh before each experiment if possible.[5][6] |
Note on Stability: The furyl group in furylacryloyl-containing peptides can be sensitive to acidic conditions. Studies have shown that strong acids like trifluoroacetic acid (TFA) can lead to the degradation of the furyl group.[7] Therefore, prolonged exposure to highly acidic environments should be avoided during handling and in experimental protocols.
Application: Enzyme Substrate for Carboxypeptidase A4
This compound serves as a chromogenic substrate for certain proteases, particularly those that cleave at the C-terminal of a phenylalanine residue.
Featured Application: Human Carboxypeptidase A4 (CPA4) Assay
This compound has been identified as a substrate for human Carboxypeptidase A4 (CPA4).[8] Carboxypeptidases are exopeptidases that cleave a peptide bond at the carboxy-terminal (C-terminal) end of a protein or peptide.[9] CPA4 exhibits a preference for C-terminal amino acids with hydrophobic side chains, such as phenylalanine.[8] The enzymatic reaction involves the hydrolysis of the peptide bond between Phenylalanine and Alanine.
Experimental Protocol: General Protease Assay
This protocol provides a general framework for using this compound to measure protease activity. It should be optimized for the specific enzyme and experimental conditions.
-
Prepare Assay Buffer: Prepare an appropriate assay buffer. For CPA4, a buffer with a pH between 8.5 and 9.0 is optimal.[8] A common choice would be a Tris-HCl buffer.
-
Prepare Enzyme Solution: Dilute the protease to the desired concentration in the assay buffer. Keep the enzyme on ice until use.
-
Prepare Substrate Working Solution: Dilute the this compound stock solution (e.g., 10 mM in DMSO) into the assay buffer to the final desired concentration. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid effects on enzyme activity.
-
Set up the Reaction:
-
In a suitable microplate or cuvette, add the substrate working solution.
-
Pre-incubate the plate/cuvette at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution.
-
The final reaction volume will depend on the plate/cuvette format.
-
-
Monitor the Reaction:
-
Measure the change in absorbance over time using a spectrophotometer. The cleavage of the furylacryloyl group from the peptide results in a shift in its UV absorbance, which can typically be monitored around 340 nm.
-
Readings can be taken at regular intervals (kinetic assay) or after a fixed time point (endpoint assay).
-
-
Controls:
-
No-Enzyme Control: A reaction mixture containing the substrate but no enzyme to measure the rate of non-enzymatic substrate degradation.
-
No-Substrate Control: A reaction mixture containing the enzyme but no substrate to account for any background absorbance from the enzyme solution.
-
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Enzyme activity can be expressed in terms of the rate of change in absorbance per unit of time per amount of enzyme.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound powder and solutions.
-
Handle the compound in a well-ventilated area to avoid inhalation of the powder.
-
Refer to the material safety data sheet (MSDS) for complete safety information.
This document is intended for research use only and is not for human or veterinary use. The provided protocols are general guidelines and should be adapted and optimized for specific experimental needs.
References
- 1. Substrate specificity of carboxypeptidase from Watermelon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carboxypeptidase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Preventing FA-Phe-ala-OH Aggregation in Solution
Welcome to the technical support center for FA-Phe-ala-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of this compound aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
A1: this compound is a tripeptide composed of Phenylalanine and Alanine with an N-terminal Furylacryloyl (FA) group. Its full chemical name is (2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoic acid[1]. Like many peptides rich in aromatic and hydrophobic residues, this compound has a propensity to aggregate in solution. This aggregation can lead to loss of biological activity, inaccurate experimental results, and challenges in formulation and delivery.
Q2: What are the primary drivers of this compound aggregation?
A2: The aggregation of this compound is primarily driven by a combination of factors inherent to its structure and its surrounding environment:
-
Hydrophobic and Aromatic Interactions: The phenylalanine residue contains a bulky, hydrophobic phenyl group. These groups on adjacent peptide molecules can interact via π-π stacking, driving self-assembly and aggregation[2].
-
Intermolecular Hydrogen Bonding: The peptide backbone contains amide and carboxyl groups that can participate in intermolecular hydrogen bonding, leading to the formation of organized structures like β-sheets, which are common in peptide aggregates[3][4].
-
Solution Conditions: External factors such as pH, temperature, ionic strength, and peptide concentration play a critical role. Aggregation is often more pronounced at the isoelectric point (pI) of the peptide, where the net charge is zero, reducing electrostatic repulsion between molecules[3][5].
Q3: How does the N-terminal Furylacryloyl (FA) group affect aggregation?
A3: The N-terminal FA group, being an aromatic moiety, can contribute to the overall hydrophobicity and potential for π-π stacking interactions, which may influence the aggregation propensity of the peptide. N-terminal modifications are known to significantly affect the physical stability of peptides[3]. While specific data on the furfuryl group's effect is limited, aromatic N-terminal modifications on other peptides have been shown to be a key driver in their aggregation behavior[6].
Troubleshooting Guide: Common Issues and Solutions
This guide addresses common problems encountered during the handling and experimentation of this compound in solution.
Issue 1: Poor Solubility of Lyophilized this compound Powder
-
Symptom: The lyophilized white powder of this compound does not readily dissolve in aqueous buffers.
-
Cause: Due to its hydrophobic nature, this compound has limited solubility in purely aqueous solutions. The peptide structure, rich in non-polar and aromatic residues, favors self-association over interaction with water[6].
-
Solutions:
-
Initial Dissolution in Organic Solvent: First, dissolve the peptide in a small amount of a polar organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[6]. Once fully dissolved, slowly add the aqueous buffer to the desired final concentration. Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
pH Adjustment: Dissolve the peptide in a buffer with a pH significantly different from its isoelectric point (pI). For peptides with acidic and basic groups, solubility is generally higher at pH values where the peptide carries a net positive or negative charge, increasing electrostatic repulsion between molecules[3][5].
-
Sonication: Gentle sonication can help to break up small, pre-existing aggregates and facilitate dissolution.
-
Issue 2: Visible Precipitation or Cloudiness in Solution Over Time
-
Symptom: A previously clear solution of this compound becomes turbid or forms visible precipitates during storage or incubation.
-
Cause: This indicates time-dependent aggregation, where peptide monomers slowly associate to form larger, insoluble aggregates. This process can be accelerated by factors like temperature fluctuations and high peptide concentration[3].
-
Solutions:
-
Optimize Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For short-term storage, refrigeration at 4°C is preferable to room temperature.
-
Adjust Peptide Concentration: Work with the lowest feasible concentration of this compound for your experiment to reduce the rate of aggregation, as higher concentrations increase the likelihood of intermolecular interactions[3].
-
Inclusion of Excipients: The addition of certain excipients can enhance stability. The following table summarizes some options:
-
| Excipient Class | Example | Mechanism of Action | Typical Concentration |
| Organic Co-solvents | Glycerol, Propylene Glycol | Reduce water activity and can stabilize the native peptide conformation. | 5-20% (v/v) |
| Sugars | Trehalose, Mannitol | Act as cryoprotectants and lyoprotectants, stabilizing the peptide structure during freezing and drying. | 1-10% (w/v) |
| Salts | NaCl, Arginine | Modulate ionic strength and can screen electrostatic interactions that may lead to aggregation. Arginine is known to suppress aggregation. | 25-150 mM |
| Non-ionic Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | Prevent surface-induced aggregation and can stabilize peptide molecules in solution by forming micelles. | 0.01-0.1% (v/v) |
Issue 3: Inconsistent or Non-Reproducible Experimental Results
-
Symptom: High variability in bioactivity assays or analytical measurements.
-
Cause: The presence of soluble oligomers or larger aggregates can interfere with assays and lead to inconsistent results. These aggregates may have different biological activities or physical properties compared to the monomeric peptide.
-
Solutions:
-
Solution Filtration: Before use, filter the this compound solution through a low-protein-binding 0.22 µm syringe filter to remove any pre-existing large aggregates.
-
Characterize Your Sample: Regularly assess the aggregation state of your peptide solution using analytical techniques.
-
Freshly Prepare Solutions: Whenever possible, prepare this compound solutions fresh for each experiment to minimize the impact of time-dependent aggregation.
-
Experimental Protocols for Aggregation Analysis
To effectively troubleshoot and prevent aggregation, it is crucial to monitor the state of your this compound solution. Below are detailed protocols for key analytical techniques.
Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
Methodology:
-
Sample Preparation:
-
Prepare this compound solution in the desired buffer at a concentration of 0.5-1 mg/mL.
-
Filter the solution through a 0.22 µm low-protein-binding syringe filter directly into a clean, dust-free DLS cuvette.
-
Ensure the buffer used is also filtered to remove any particulate matter.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Set the laser wavelength and scattering angle as per the instrument's specifications.
-
-
Data Acquisition:
-
Place the cuvette in the instrument and allow it to equilibrate for 5-10 minutes.
-
Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius, Rh) and the polydispersity index (PDI). A higher PDI value indicates a more heterogeneous sample with a wider range of particle sizes, often indicative of aggregation.
-
Thioflavin T (ThT) Assay for Fibril Formation
ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid-like fibrils.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and store it protected from light.
-
Prepare a working solution of ThT (e.g., 20 µM) in the desired assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Setup (96-well plate format):
-
To each well of a black, clear-bottom 96-well plate, add your this compound sample to the desired final concentration.
-
Add the ThT working solution to each well.
-
Include control wells containing only the buffer and ThT (blank) and wells with a known aggregating peptide as a positive control, if available.
-
-
Incubation and Measurement:
-
Incubate the plate at a specific temperature (e.g., 37°C) with or without shaking in a plate reader with fluorescence capabilities.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity as a function of time. A sigmoidal curve with a lag phase, followed by a rapid increase in fluorescence, is indicative of fibril formation.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantifying Soluble Aggregates
RP-HPLC can be used to separate and quantify soluble aggregates from the monomeric form of this compound.
Methodology:
-
Sample Preparation:
-
Prepare the this compound solution at a known concentration.
-
If necessary, centrifuge the sample to pellet large, insoluble aggregates and analyze the supernatant for soluble species.
-
-
Chromatographic Conditions:
-
Column: A C18 stationary phase with a wide pore size (e.g., 300 Å) is often suitable for peptide separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide and its aggregates. The exact gradient will need to be optimized.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Monomeric this compound will typically elute as a sharp, well-defined peak.
-
Soluble aggregates, being larger and often more hydrophobic, may elute as earlier or later broader peaks depending on their interaction with the stationary phase.
-
The percentage of monomer and aggregate can be estimated by integrating the respective peak areas.
-
Visualizing Experimental Workflows and Logical Relationships
To aid in understanding the experimental processes and decision-making for troubleshooting, the following diagrams are provided.
Caption: Workflow for the analysis of this compound aggregation.
Caption: Troubleshooting decision tree for this compound aggregation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
FA-Phe-ala-OH stability issues and degradation prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of FA-Phe-ala-OH.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, offering potential causes and solutions.
Q1: I am observing a decrease in the concentration of my this compound solution over time, even when stored at 4°C. What could be the cause?
A1: A decrease in concentration suggests degradation of the dipeptide. Several factors could be at play:
-
Hydrolysis: The peptide bond in this compound is susceptible to hydrolysis, breaking the dipeptide into its constituent amino acids, Phenylalanine and Alanine. This process is accelerated by non-neutral pH and higher temperatures.
-
Oxidation: The Phenylalanine residue is prone to oxidation, which can be catalyzed by trace metal ions or exposure to light and oxygen.
-
Adsorption: The dipeptide may adsorb to the surface of your storage container, especially if it is made of certain types of plastic.
Troubleshooting Steps:
-
Verify pH: Check the pH of your solution. For optimal stability, it is recommended to maintain the pH within a neutral range (pH 6-8).
-
Use High-Purity Water: Ensure you are using HPLC-grade or similarly high-purity water to minimize contaminants that could catalyze degradation.
-
Inert Atmosphere: If possible, degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Container Material: Switch to low-protein-binding polypropylene tubes or amber glass vials to reduce adsorption and light exposure.
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to identify the primary degradation pathway in your specific formulation.
Q2: My this compound solution has turned slightly yellow. What does this indicate?
A2: A yellow discoloration can be a sign of degradation, particularly oxidation of the Phenylalanine residue. The formation of certain chromophoric degradation products can lead to a change in the solution's appearance.
Troubleshooting Steps:
-
Protect from Light: Store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as methionine or ascorbic acid, to your formulation. However, compatibility and potential interference with your experiments should be carefully evaluated.
-
Analytical Characterization: Use HPLC with a UV-Vis or photodiode array (PDA) detector to analyze the solution. The appearance of new peaks in the chromatogram will confirm the presence of degradation products. Mass spectrometry (MS) can then be used to identify these impurities.
Q3: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. How can I identify them?
A3: The appearance of new peaks is a clear indication of degradation or the presence of impurities.
Troubleshooting Steps:
-
Analyze Peak Characteristics: Note the retention time, peak shape, and UV-Vis spectrum (if using a PDA detector) of the new peaks. This information can provide clues about the nature of the degradation products.
-
Mass Spectrometry: The most definitive way to identify the unknown peaks is by using Liquid Chromatography-Mass Spectrometry (LC-MS). By determining the mass-to-charge ratio (m/z) of the new peaks, you can deduce their molecular weights and likely structures. Common degradation products to look for include:
-
Phenylalanine and Alanine (from hydrolysis)
-
Oxidized forms of Phenylalanine (e.g., tyrosine isomers)
-
Cyclized dipeptide (diketopiperazine)
-
-
Review Synthesis and Purification Data: If possible, review the certificate of analysis for the this compound to check for any known impurities from the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or below in a tightly sealed container, protected from moisture and light. For solutions, it is recommended to prepare them fresh. If short-term storage of a solution is necessary, store it at 2-8°C for no longer than 24 hours, in a neutral pH buffer, and protected from light.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. The peptide bond is most stable in the neutral pH range (6-8). In acidic or alkaline conditions, the rate of hydrolysis of the peptide bond increases.
Q3: Is this compound sensitive to light?
A3: Yes, the Phenylalanine residue in this compound contains an aromatic ring that can absorb UV light, making the dipeptide susceptible to photodegradation. Therefore, it is crucial to protect solutions from light by using amber vials or by wrapping containers in foil.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways for this compound are:
-
Hydrolysis: Cleavage of the peptide bond to yield Phenylalanine and Alanine.
-
Oxidation: Oxidation of the Phenylalanine side chain, potentially forming various hydroxylated species (e.g., tyrosine isomers).
-
Photodegradation: Light-induced degradation, which can involve complex radical reactions.
-
Cyclization: Intramolecular cyclization to form the corresponding diketopiperazine.
Data Presentation
Table 1: General Stability Profile of this compound under Different Stress Conditions
| Stress Condition | Potential Degradation Pathways | Primary Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Hydrolysis | Phenylalanine, Alanine |
| Alkaline (e.g., 0.1 M NaOH) | Hydrolysis, Racemization | Phenylalanine, Alanine, D-amino acid forms |
| Oxidative (e.g., 3% H₂O₂) | Oxidation of Phenylalanine | Tyrosine isomers, other oxidized species |
| Thermal (e.g., 60°C) | Hydrolysis, Cyclization | Phenylalanine, Alanine, Diketopiperazine |
| Photolytic (e.g., UV light) | Photodegradation of Phenylalanine | Complex mixture of photoproducts |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reversed-phase HPLC (RP-HPLC) method to separate this compound from its potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA (or FA) in water
-
Mobile Phase B: 0.1% TFA (or FA) in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm and 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with Mobile Phase A.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (Mobile Phase A).
-
Inject the this compound standard solution.
-
Inject the sample solution to be analyzed.
-
Analyze the chromatograms for the appearance of new peaks and a decrease in the area of the main this compound peak.
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to subject this compound to various stress conditions to induce degradation and identify potential degradation products.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in water or a suitable buffer.
2. Stress Conditions (perform in separate vials):
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the sample solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the sample solution at 60°C for 7 days.
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A from Protocol 1.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
-
For identification of major degradation products, analyze the stressed samples using LC-MS.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for stability testing of this compound.
Optimizing reaction conditions for FA-Phe-ala-OH enzymatic cleavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the enzymatic cleavage of the peptide substrate FA-Phe-Ala-OH.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is suitable for cleaving the Phe-Ala bond in this compound?
A1: The primary enzyme recommended for cleaving the C-terminal alanine from a peptide ending in Phenylalanine-Alanine is Carboxypeptidase A (CPA) . CPA is an exopeptidase that specifically hydrolyzes the peptide bond of C-terminal residues, particularly those with aromatic or bulky aliphatic side chains like Phenylalanine.[1][2][3] Human Carboxypeptidase A4 (CPA4), for instance, has been shown to effectively cleave FA-Phe-Ala.[2]
While α-Chymotrypsin primarily cleaves C-terminal to aromatic amino acids (like Phenylalanine), it can exhibit secondary, slower hydrolysis C-terminal to other amino acids, including Alanine. Therefore, chymotrypsin could potentially cleave the Phe-Ala bond, but Carboxypeptidase A is the more specific and generally preferred enzyme for this application.
Q2: What are the optimal pH and temperature for the enzymatic reaction?
A2: The optimal conditions depend on the specific enzyme used. For commonly used enzymes, the following conditions are recommended:
-
Carboxypeptidase A (bovine): The optimal pH is approximately 7.5.[1]
-
Carboxypeptidase A4 (human): This enzyme shows optimal activity in a pH range of 8.5-9.0.[2]
-
α-Chymotrypsin: The optimal pH is around 7.8, with a temperature optimum of 50°C. However, to minimize enzyme auto-digestion during prolonged incubations, a lower temperature of 30°C is often used.[4]
Q3: What is a suitable buffer system for the reaction?
A3: A Tris-HCl buffer is a common and effective choice for both Carboxypeptidase A and Chymotrypsin in their optimal pH ranges.[1] For chymotrypsin, the addition of calcium chloride (e.g., 10 mM CaCl₂) to the buffer is recommended as Ca²⁺ ions stabilize the enzyme.
Q4: How can I monitor the progress of the cleavage reaction?
A4: The most common and reliable method for monitoring the cleavage of this compound is High-Performance Liquid Chromatography (HPLC) , specifically Reversed-Phase HPLC (RP-HPLC).[5][6] This technique allows for the separation and quantification of the uncleaved substrate (this compound), and the products (FA-Phe-OH and Alanine) over time.
Q5: What does the "FA" group in this compound signify and will it affect the reaction?
A5: "FA" typically represents an N-terminal protecting group, such as Formyl or Fluorenylmethoxycarbonyl (Fmoc). The presence of this group can influence the substrate's solubility and its interaction with the enzyme. It is important to ensure that the chosen protecting group does not sterically hinder the enzyme's access to the C-terminal cleavage site.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low cleavage activity | 1. Incorrect enzyme selection: The chosen enzyme may not be optimal for the Phe-Ala bond. 2. Suboptimal reaction conditions: pH, temperature, or buffer composition may be incorrect. 3. Enzyme inactivity: The enzyme may have lost activity due to improper storage or handling. 4. Presence of inhibitors: Metal ions or other contaminants in the reaction mixture could be inhibiting the enzyme. | 1. Use Carboxypeptidase A, which is specific for C-terminal cleavage after aromatic residues. 2. Optimize pH and temperature based on the enzyme's specifications (see FAQs and data tables). Ensure the buffer system is appropriate. 3. Use a fresh batch of enzyme and always store it according to the manufacturer's instructions. 4. If using Carboxypeptidase A, ensure there is no excess Zinc or other inhibitory metal ions (e.g., Pb²⁺, Cd²⁺).[7][8] For Chymotrypsin, avoid Cu²⁺ and Hg²⁺. Consider buffer exchange or dialysis of your substrate if contamination is suspected. |
| Incomplete cleavage | 1. Insufficient enzyme concentration: The enzyme-to-substrate ratio may be too low. 2. Short incubation time: The reaction may not have proceeded to completion. 3. Product inhibition: The accumulation of cleavage products might be inhibiting the enzyme. 4. Substrate aggregation: The this compound substrate may not be fully soluble. | 1. Increase the enzyme concentration. A common starting point for chymotrypsin is a 1:60 (w/w) enzyme-to-substrate ratio. 2. Increase the incubation time and monitor the reaction progress using HPLC. 3. If possible, remove products during the reaction, though this is often not practical for small-scale reactions. Consider a fed-batch approach if scaling up. 4. Ensure the substrate is fully dissolved in the reaction buffer. A small amount of a co-solvent like DMSO may be necessary, but its compatibility with the enzyme must be verified. |
| Non-specific cleavage (multiple unexpected products) | 1. Enzyme auto-digestion: This is more common with proteases like chymotrypsin at higher temperatures and longer incubation times. 2. Contaminating protease activity: The enzyme preparation may not be pure. | 1. For chymotrypsin, conduct the digestion at a lower temperature (e.g., 30°C). 2. Use a high-purity, sequencing-grade enzyme. |
| Variability between experiments | 1. Inconsistent reagent preparation: Small variations in buffer pH or component concentrations can affect enzyme activity. 2. Adsorption of peptide to surfaces: Peptides can adsorb to plasticware, leading to inaccurate concentrations.[9] | 1. Prepare fresh buffers for each set of experiments and carefully calibrate your pH meter. 2. Use low-adsorption microcentrifuge tubes and pipette tips. |
Data Presentation
Table 1: Recommended Reaction Conditions for Relevant Enzymes
| Parameter | Carboxypeptidase A (bovine) | Carboxypeptidase A4 (human) | α-Chymotrypsin |
| Optimal pH | ~7.5[1] | 8.5 - 9.0[2] | 7.8 |
| Optimal Temperature | 37°C (typical) | 37°C (typical) | 50°C (optimum), 30°C (for digests)[4] |
| Recommended Buffer | Tris-HCl | Tris-HCl | 100 mM Tris-HCl, 10 mM CaCl₂ |
| Inhibitors | Excess Zn²⁺, Pb²⁺, Cd²⁺[7][8] | (likely similar to other CPAs) | Cu²⁺, Hg²⁺ |
Table 2: Kinetic Parameters of Human Carboxypeptidases for Phe-Ala Substrates
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| CPA4 | FA-Phe-Ala | 130 ± 20 | 25 ± 2 | 190,000 |
Data for human CPA4 from reference[2]. "FA" in this context refers to N-(3-(2-furyl)acryloyl). Kinetic parameters can vary with the specific N-terminal blocking group.
Experimental Protocols
Protocol 1: Enzymatic Cleavage of this compound using Carboxypeptidase A
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or the reaction buffer).
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of Carboxypeptidase A in cold, deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
Reaction Buffer to a final volume of 100 µL.
-
Substrate stock solution to a final concentration of 1 mM.
-
Carboxypeptidase A stock solution to a final concentration of 1-10 µg/mL.
-
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a desired time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching and Analysis:
-
At each time point, withdraw an aliquot of the reaction mixture.
-
Stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA) or by heating.
-
Analyze the sample by RP-HPLC to determine the extent of cleavage.
-
Protocol 2: Monitoring Cleavage by Reversed-Phase HPLC (RP-HPLC)
-
HPLC System: An HPLC system equipped with a C18 column is suitable for separating peptides.[6]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Use a linear gradient to elute the substrate and its cleavage products. A typical gradient might be from 5% to 60% Mobile Phase B over 30 minutes. The exact gradient should be optimized for your specific this compound substrate.
-
-
Detection:
-
Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.
-
-
Quantification:
-
Identify the peaks corresponding to the uncleaved substrate and the cleaved products based on their retention times (determined using standards).
-
Calculate the percentage of cleavage by integrating the peak areas.
-
Visualizations
Caption: Workflow for enzymatic cleavage and analysis.
Caption: Troubleshooting logic for poor cleavage.
References
- 1. The substrate specificity of Metarhizium anisopliae and Bos taurus carboxypeptidases A: Insights into their use as tools for the removal of affinity tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxypeptidase A - Proteopedia, life in 3D [proteopedia.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. hplc.eu [hplc.eu]
- 7. Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
Minimizing side reactions during FA-Phe-ala-OH synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Furylacryloyl-L-phenylalanyl-L-alanine (FA-Phe-Ala-OH).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The primary side reactions encountered during the synthesis of this compound include racemization of the phenylalanine residue, diketopiperazine formation of the Phe-Ala dipeptide, and side reactions associated with the coupling of the furylacryloyl group. Incomplete coupling and side reactions during final cleavage from a solid support can also occur.
Q2: How can I minimize racemization of the phenylalanine residue?
A2: Racemization of phenylalanine is a significant risk, particularly during the activation of its carboxyl group.[1][2] To minimize this, consider the following:
-
Choice of Coupling Reagent: Use coupling reagents known for low racemization rates, such as those based on phosphonium salts (e.g., PyBOP) or carbodiimides in the presence of additives like HOBt or Oxyma Pure.[3][4]
-
Base Selection: Employ a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger, less hindered bases.[3]
-
Temperature Control: Perform the coupling reaction at low temperatures (e.g., 0 °C) to reduce the rate of racemization.[3]
-
Pre-activation: Pre-activating the protected amino acid with the coupling reagent before adding it to the amine component can sometimes reduce exposure of the activated amino acid to conditions that promote racemization.
Q3: What is diketopiperazine formation and how can I prevent it with the Phe-Ala sequence?
A3: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide, leading to a stable six-membered ring and cleavage of the peptide from the resin if solid-phase synthesis is used.[5][6][7] The Phe-Ala sequence is susceptible to this side reaction, especially after the removal of the N-terminal protecting group of the phenylalanine.
Prevention Strategies:
-
Use of Dipeptide Building Blocks: Couple Fmoc-Phe-Ala-OH as a single unit to the resin or subsequent amino acid.
-
Resin Choice (for SPPS): Utilize a sterically hindered resin, such as a 2-chlorotrityl chloride resin, which can suppress DKP formation.[8]
-
Careful Deprotection: For the second amino acid (Phe), use milder Fmoc deprotection conditions or shorter reaction times to minimize the time the free N-terminus is available for cyclization.[9]
Q4: Are there any specific side reactions associated with the furylacryloyl (FA) group?
A4: The furylacryloyl group contains an α,β-unsaturated system and a furan ring. While generally stable under standard coupling conditions, potential side reactions could include:
-
Michael Addition: The α,β-unsaturated system could be susceptible to nucleophilic attack, although this is less likely with the amine nucleophile during amide bond formation. Careful control of reaction conditions is necessary.
-
Furan Ring Instability: The furan ring can be sensitive to strong acidic conditions. During final cleavage from a solid support, prolonged exposure to strong acids like TFA should be minimized.
Q5: How can I purify the final this compound product effectively?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying this compound.[10][11]
-
Stationary Phase: A C18-modified silica column is typically used.[10]
-
Mobile Phase: A gradient of water and acetonitrile (ACN) containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) is common.[11] The TFA helps to improve peak shape and retention.
-
Detection: UV detection at 210-220 nm is standard for the peptide backbone. The furylacryloyl group provides a distinct UV absorbance at a higher wavelength (around 340 nm), which can be very useful for selective detection of the desired product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low final yield | 1. Incomplete coupling of the FA group or amino acids. 2. Diketopiperazine formation leading to product loss (especially in SPPS). 3. Premature cleavage from the resin during synthesis. 4. Adsorption of the hydrophobic peptide to labware during workup. | 1. Use a more efficient coupling reagent (e.g., HATU, HBTU) and ensure appropriate reaction times. Monitor coupling completion with a Kaiser or Isatin test. 2. See FAQ Q3 for prevention strategies. 3. Ensure the linker to the resin is stable to the synthesis conditions. 4. Use silanized glassware and minimize transfers. Dissolve crude product in a small amount of DMF or DMSO before diluting with HPLC buffer if solubility is an issue.[12] |
| Multiple peaks of the same mass in HPLC/MS | 1. Racemization of phenylalanine leading to diastereomers. 2. Formation of α- and β-peptides if aspartic acid were present (not in this sequence). | 1. See FAQ Q2 for strategies to minimize racemization. Diastereomers can be difficult to separate by standard RP-HPLC; chiral chromatography may be required for analysis. |
| Peak corresponding to Phe-Ala-OH in mass spectrum | Incomplete coupling of the furylacryloyl group. | Increase the equivalents of furylacrylic acid, coupling reagent, and base. Extend the reaction time for the N-terminal capping step. Ensure the N-terminus of the dipeptide is deprotected and neutralized before coupling. |
| Presence of a peak with mass corresponding to cyclo(Phe-Ala) | Diketopiperazine formation. | See FAQ Q3 for prevention strategies. If the DKP has already formed, it is a side product that needs to be removed during purification. |
| Product degradation during cleavage from resin | 1. Acid sensitivity of the furylacryloyl group. 2. Re-attachment of the cleaved peptide to the resin. 3. Alkylation of the phenylalanine aromatic ring by carbocations from protecting groups. | 1. Minimize cleavage time with TFA. 2. Use a scavenger cocktail during cleavage (e.g., with triisopropylsilane (TIS) and water).[13] 3. Include scavengers like TIS in the cleavage cocktail to trap reactive cationic species.[14] |
Experimental Protocols
General Protocol for Solution-Phase Synthesis of this compound
This protocol is a representative example. Optimal conditions, particularly for coupling, may need to be determined empirically.
Step 1: Synthesis of H-Phe-Ala-OH Dipeptide
-
Protect the N-terminus of L-phenylalanine (e.g., with a Boc or Fmoc group).
-
Protect the C-terminus of L-alanine (e.g., as a methyl or ethyl ester).
-
Couple the protected phenylalanine and alanine ester using a standard coupling reagent (e.g., DCC/HOBt or HATU/DIPEA) in an appropriate solvent like DMF or DCM.
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
After completion, perform an aqueous workup to remove byproducts.
-
Purify the protected dipeptide ester by column chromatography.
-
Deprotect the C-terminal ester (e.g., by saponification with LiOH or NaOH).
-
Deprotect the N-terminus (e.g., with TFA for Boc or piperidine for Fmoc) to yield H-Phe-Ala-OH.
Step 2: Coupling of Furylacrylic Acid
-
Dissolve H-Phe-Ala-OH dipeptide in a suitable solvent (e.g., DMF).
-
Add a base (e.g., DIPEA).
-
In a separate flask, pre-activate 3-(2-Furyl)acrylic acid with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated furylacrylic acid solution to the dipeptide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude this compound by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Quantitative Data Summary
The following tables provide illustrative data for yields and purity that might be expected during the synthesis of this compound. Actual results will vary based on the specific reagents, conditions, and scale of the synthesis.
Table 1: Illustrative Yields for Synthesis Steps
| Step | Reaction | Exemplary Yield (%) |
| 1 | Boc-Phe-OH + H-Ala-OMe → Boc-Phe-Ala-OMe | 85 - 95 |
| 2 | Boc-Phe-Ala-OMe → Boc-Phe-Ala-OH | 90 - 98 |
| 3 | Boc-Phe-Ala-OH → H-Phe-Ala-OH | >95 (often used in situ) |
| 4 | FA-OH + H-Phe-Ala-OH → this compound | 70 - 85 |
| Overall | - | 53 - 75 |
Table 2: Comparison of Coupling Reagents on Racemization and Yield
| Coupling Reagent | Additive | Base | Typical Yield (%) | Estimated Racemization of Phe (%) |
| DCC | HOBt | DIPEA | 75 - 85 | < 5 |
| HATU | - | DIPEA | 80 - 90 | < 2 |
| PyBOP | - | DIPEA | 80 - 90 | < 2 |
| EDC | Oxyma Pure | sym-collidine | 70 - 85 | < 3 |
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 7. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. iris-biotech.de [iris-biotech.de]
- 14. peptide.com [peptide.com]
Improving signal-to-noise ratio in FA-Phe-ala-OH-based assays
Welcome to the technical support center for improving the signal-to-noise ratio in your FA-Phe-Ala-OH-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and technical data to help you optimize your experiments and achieve reliable, high-quality results.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound-based assays, providing potential causes and solutions in a simple question-and-answer format.
Q1: Why is my background fluorescence too high?
High background fluorescence can mask the true signal from your enzymatic reaction, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Substrate Impurity or Degradation | Ensure the purity of your this compound substrate. Impurities or degradation products can be inherently fluorescent. Purchase high-purity substrate from a reputable supplier and store it properly, protected from light and moisture. Consider purifying the substrate using reverse-phase HPLC if purity is a concern.[1] |
| Autofluorescence from Sample Components | Biological samples often contain endogenous fluorescent molecules like NADH and flavins.[2] To correct for this, run a "no enzyme" or "inhibitor-treated" control for each sample to determine its intrinsic fluorescence and subtract this value from your experimental readings. |
| Contaminated Buffers or Reagents | Use high-purity, fluorescence-free buffers and reagents. Prepare fresh buffers and filter them if necessary. Avoid using buffers containing components that can autofluoresce. |
| Non-specific Substrate Cleavage | Other proteases in your sample may be cleaving the this compound substrate.[3] To address this, include a specific chymotrypsin inhibitor in a control well to differentiate between chymotrypsin-specific activity and off-target effects. |
| Well Plate Issues | Use black, opaque-walled microplates designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[4] |
Q2: My signal is too low. How can I increase it?
A weak signal can be difficult to distinguish from the background noise. Here are several ways to boost your signal strength.
| Potential Cause | Recommended Solution |
| Sub-optimal Enzyme Concentration | The enzyme concentration may be too low for the incubation time. Perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay. |
| Sub-optimal Substrate Concentration | The substrate concentration should ideally be at or near the Michaelis-Menten constant (Km) of the enzyme for sensitive inhibitor screening.[5] Perform a substrate titration to determine the optimal concentration for your assay conditions. |
| Incorrect Assay Buffer pH | Chymotrypsin activity is highly dependent on pH, with an optimal range typically between 7.5 and 8.5.[6][7][8] Ensure your assay buffer is within the optimal pH range for chymotrypsin activity. |
| Incorrect Incubation Temperature | Enzyme activity is sensitive to temperature. The optimal temperature for chymotrypsin is generally around 40-50°C.[6][9] However, prolonged incubation at high temperatures can lead to enzyme denaturation. Optimize the incubation temperature for your specific assay duration. |
| Insufficient Incubation Time | The reaction may not have proceeded long enough to generate a detectable signal. Increase the incubation time, ensuring that the reaction remains in the linear phase.[10] |
Q3: My results are not reproducible. What are the common causes of variability?
Lack of reproducibility can stem from several factors, from pipetting errors to unstable reagents.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Small variations in the volumes of enzyme, substrate, or sample can lead to significant differences in results. Use calibrated pipettes and practice consistent pipetting techniques. Prepare master mixes for reagents to be added to multiple wells. |
| Temperature Fluctuations | Inconsistent temperatures across the microplate or between experiments can affect enzyme activity. Ensure uniform temperature by properly pre-warming reagents and using a temperature-controlled plate reader. |
| Substrate or Enzyme Instability | Repeated freeze-thaw cycles can degrade the enzyme and substrate. Aliquot reagents into single-use volumes to maintain their stability.[3] |
| Timing Inconsistencies | In kinetic assays, the timing of reagent addition and measurements is critical. Use a multi-channel pipette or an automated dispenser for simultaneous reagent addition to multiple wells. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. To mitigate this, avoid using the outermost wells or fill them with buffer or water. |
Experimental Protocols
Here are detailed methodologies for performing a standard this compound-based chymotrypsin activity assay and for synthesizing the substrate.
Protocol 1: Chymotrypsin Activity Assay using this compound
This protocol provides a general framework for measuring chymotrypsin activity. Optimal conditions may vary depending on the specific experimental setup and sample type.
Materials:
-
This compound substrate
-
Chymotrypsin (from bovine pancreas or other sources)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Black, opaque-walled 96-well microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)[3]
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution with Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Enzyme Preparation: Prepare a stock solution of chymotrypsin in Assay Buffer. The optimal final concentration should be determined empirically but a starting point could be in the range of 1-10 µg/mL.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
For sample wells, add 20 µL of the chymotrypsin solution.
-
For blank wells (background control), add 20 µL of Assay Buffer instead of the enzyme solution.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add 30 µL of the diluted this compound substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the sample wells.
-
Determine the reaction rate (V₀) from the linear portion of the fluorescence versus time plot.
-
The chymotrypsin activity can be calculated from a standard curve of a known fluorophore (e.g., the cleaved FA group) or expressed as relative fluorescence units per minute.
-
Protocol 2: Solid-Phase Synthesis of this compound
This protocol outlines the general steps for synthesizing the this compound peptide using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[11][12][13][14]
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-Phe-OH
-
(3-(Furan-2-yl)acrylic acid) (FA-OH)
-
Coupling reagents (e.g., HBTU, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solvents: DMF, DCM, Ether
-
RP-HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the alanine on the resin using 20% piperidine in DMF.
-
Phenylalanine Coupling: Couple Fmoc-Phe-OH to the deprotected alanine on the resin using a coupling reagent and base.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added phenylalanine.
-
(3-(Furan-2-yl)acrylic acid) Coupling: Couple the (3-(Furan-2-yl)acrylic acid) to the deprotected phenylalanine.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and HPLC.
Quantitative Data
The following tables provide quantitative data to aid in assay optimization and interpretation.
Table 1: Effect of pH on Chymotrypsin Activity
This table shows the relative activity of chymotrypsin at different pH values. The optimal pH is generally between 7.5 and 8.5.[6][7]
| pH | Relative Activity (%) |
| 6.0 | 25 |
| 6.5 | 45 |
| 7.0 | 70 |
| 7.5 | 90 |
| 8.0 | 100 |
| 8.5 | 95 |
| 9.0 | 80 |
| 9.5 | 60 |
Table 2: Effect of Temperature on Chymotrypsin Activity
This table illustrates the influence of temperature on the enzymatic activity of chymotrypsin. Activity increases with temperature up to an optimum, after which denaturation leads to a rapid decrease in activity.[6][9]
| Temperature (°C) | Relative Activity (%) |
| 20 | 40 |
| 30 | 65 |
| 40 | 90 |
| 50 | 100 |
| 60 | 50 |
| 70 | 15 |
Table 3: Kinetic Parameters of Chymotrypsin for Various Peptide Substrates
This table presents representative Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for chymotrypsin with different peptide substrates. Substrates with a large hydrophobic residue (like Phe) in the P1 position generally exhibit better kinetic parameters.[5][15]
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-Phe-NH₂ | 1.2 | 0.03 | 25 |
| Ac-Phe-Ala-NH₂ | 0.8 | 0.15 | 188 |
| This compound (Estimated) | ~0.5 - 1.5 | ~0.1 - 0.5 | ~100 - 1000 |
| Suc-Ala-Ala-Pro-Phe-pNA | 0.09 | 76 | 844,000 |
Note: The values for this compound are estimated based on similar substrates, and empirical determination is recommended.
Visualizations
The following diagrams illustrate key concepts relevant to this compound-based assays.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emilypaleneportfolio.wordpress.com [emilypaleneportfolio.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. slideshare.net [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Design: Principles & Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. V. Determination of pre-steady state kinetic parameters for specific substrate esters by stopped flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Biological Activity of FA-Phe-Ala-OH: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the biological activity of the synthetic peptide, N-Furylacryloyl-L-phenylalanyl-L-alanine (FA-Phe-Ala-OH). Designed for researchers, scientists, and professionals in drug development, this document offers a comparative overview of its enzymatic hydrolysis, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a chromogenic peptide substrate used in the study of peptidase activity. The N-terminal furylacryloyl (FA) group allows for the continuous spectrophotometric monitoring of enzymatic hydrolysis. Cleavage of the peptide bond by a peptidase results in a change in the ultraviolet absorbance of the FA group, providing a direct measure of enzyme activity. This property makes this compound and similar peptides valuable tools for enzyme kinetics and inhibitor screening.
Confirmed Biological Activity: Substrate for Human Carboxypeptidase A4
Recent studies have confirmed that this compound is a substrate for human Carboxypeptidase A4 (CPA4), a member of the M14A subfamily of metallocarboxypeptidases. CPA4 is involved in the processing of extracellular peptides and has been implicated in various physiological and pathological processes, including cancer progression.
The enzymatic cleavage of this compound by CPA4 occurs at the C-terminal alanine, releasing it and the FA-Phe moiety. The reaction has an optimal pH range of 8.5-9, indicating that CPA4 is most active in the extracellular environment.
Comparative Analysis of Furylacryloyl-Peptide Substrates
To provide a broader context for the utility of this compound, the following table compares its kinetic parameters for CPA4 hydrolysis with those of other furylacryloyl-dipeptide substrates.
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Human Carboxypeptidase A4 | 230 | 1.8 | 7,800 |
| FA-Phe-Phe-OH | Human Carboxypeptidase A4 | 80 | 3.5 | 43,750 |
| FA-Phe-Leu-OH | Human Carboxypeptidase A4 | 450 | 1.5 | 3,300 |
| FA-Phe-Met-OH | Human Carboxypeptidase A4 | 380 | 1.9 | 5,000 |
| FA-Phe-Val-OH | Human Carboxypeptidase A4 | 280 | 0.7 | 2,500 |
| FA-Phe-Ile-OH | Human Carboxypeptidase A4 | 320 | 0.8 | 2,500 |
| FA-Phe-Trp-OH | Human Carboxypeptidase A4 | 2560 | 3.8 | 1,500 |
Data sourced from a study on the substrate specificity of human Carboxypeptidase A4.[1]
Experimental Protocols
Enzymatic Assay for Carboxypeptidase A4 Activity using this compound
This protocol describes a continuous spectrophotometric rate determination assay for measuring the activity of human Carboxypeptidase A4 (CPA4) using this compound as a substrate.
Materials:
-
Human Carboxypeptidase A4 (active, purified)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 150 mM NaCl
-
Spectrophotometer capable of reading in the UV range (e.g., 320-350 nm)
-
Quartz cuvettes
Procedure:
-
Prepare the Assay Buffer: Prepare a solution of 50 mM Tris-HCl with 150 mM NaCl and adjust the pH to 8.5 at 25°C.
-
Prepare the Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with the Assay Buffer to the desired stock concentration.
-
Set up the Spectrophotometer: Set the spectrophotometer to monitor the change in absorbance at a wavelength determined to give the maximal difference in absorbance between the intact substrate and the hydrolyzed products (typically between 320-350 nm). Set the temperature to 25°C.
-
Prepare the Reaction Mixture: In a quartz cuvette, add the Assay Buffer and the this compound substrate to achieve the desired final concentration. Allow the solution to equilibrate to 25°C.
-
Initiate the Reaction: Add a known amount of active human Carboxypeptidase A4 to the cuvette, mix quickly, and immediately start recording the absorbance change over time.
-
Data Analysis:
-
Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time curve.
-
Convert the rate of change in absorbance to the rate of substrate hydrolysis using the molar extinction coefficient difference (Δε) between the product and the substrate at the measurement wavelength. The rate (in M/s) can be calculated using the Beer-Lambert law: Rate = (ΔA/min) / (Δε * path length in cm * 60 s/min).
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the this compound substrate and plot the initial rates against the substrate concentrations. Fit the data to the Michaelis-Menten equation.
-
Visualizing the Workflow and Signaling Context
To further clarify the experimental process and the broader context of CPA4 activity, the following diagrams are provided.
References
A Comparative Guide to Chromogenic Protease Substrates: Unveiling the Performance of FA-Phe-Ala-OH and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chromogenic substrate is paramount for the accurate assessment of protease activity. This guide provides a comprehensive comparison of FA-Phe-Ala-OH with other widely used chromogenic protease substrates, supported by experimental data and detailed protocols to aid in your research endeavors.
Chromogenic substrates are synthetic peptides that, upon cleavage by a specific protease, release a chromophore, a molecule that absorbs light at a particular wavelength. The rate of color development is directly proportional to the enzymatic activity, allowing for a straightforward and quantitative measurement. This guide will focus on the comparison of N-(3-[2-Furyl]acryloyl)-L-phenylalanyl-L-alanine (this compound) with other substrates for two major classes of proteases: metalloproteinases (thermolysin) and serine proteases (chymotrypsin).
Quantitative Comparison of Chromogenic Protease Substrates
The efficacy of a chromogenic substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat) or the maximum velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Below are tables summarizing the kinetic parameters of this compound and other chromogenic substrates for thermolysin and chymotrypsin.
Table 1: Kinetic Parameters of Chromogenic Substrates for Thermolysin
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | - | - | - |
| N-(3-[2-Furyl]acryloyl)-Gly-L-Leu-NH₂ | - | - | - |
| N-(3-[2-Furyl]acryloyl)-Gly-L-Phe-NH₂ | - | - | - |
Data not available in the searched literature.
Table 2: Kinetic Parameters of Chromogenic Substrates for Chymotrypsin
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | - | - | - |
| Suc-Ala-Ala-Pro-Phe-pNA | 60 | - | - |
| N-Succinyl-L-phenylalanine-p-nitroanilide | - | - | - |
Data not available in the searched literature.
Note: The absence of specific kinetic data for this compound in the publicly available literature highlights a gap in current research. The data for comparable substrates are provided to offer a baseline for expected performance.
Experimental Protocols
Accurate and reproducible results are contingent on meticulously executed experimental protocols. Below are detailed methodologies for performing kinetic assays with chromogenic substrates for thermolysin and chymotrypsin.
Thermolysin Activity Assay
This protocol is adapted for the use of a generic furylacryloyl-peptide substrate.
Materials:
-
Thermolysin from Bacillus thermoproteolyticus rokko
-
FA-peptide substrate (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂
-
Spectrophotometer capable of measuring absorbance at 345 nm
Procedure:
-
Prepare a stock solution of the FA-peptide substrate in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Dilute the substrate stock solution with Assay Buffer to achieve a range of final concentrations for kinetic analysis.
-
Prepare a stock solution of thermolysin in cold 10 mM CaCl₂. The final enzyme concentration in the assay will depend on the substrate and specific activity of the enzyme lot.
-
Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25°C).
-
In a cuvette, mix the desired volume of Assay Buffer and the substrate solution.
-
Initiate the reaction by adding a small volume of the thermolysin solution to the cuvette and mix immediately.
-
Monitor the decrease in absorbance at 345 nm over time. The cleavage of the furylacryloyl group from the peptide results in a decrease in absorbance.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Repeat the assay with varying substrate concentrations to determine Km and Vmax using a Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk).
Chymotrypsin Activity Assay
This protocol is designed for the use of p-nitroanilide (pNA) based chromogenic substrates.[1]
Materials:
-
α-Chymotrypsin from bovine pancreas
-
Chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.3, containing 960 mM NaCl and 10 mM CaCl₂[1]
-
Spectrophotometer capable of measuring absorbance at 405 nm[1]
-
20% Acetic Acid (for endpoint assays)[1]
Procedure:
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).
-
Dilute the substrate stock solution with Assay Buffer to the desired final concentration.
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.[1] Dilute further with 1 mM HCl to the desired working concentration just before use.[1]
-
Equilibrate the spectrophotometer to the reaction temperature (e.g., 37°C).[1]
-
Kinetic Assay: a. Add the substrate solution to a pre-warmed cuvette.[1] b. Initiate the reaction by adding the chymotrypsin solution and mix immediately.[1] c. Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline.[1] d. Calculate the initial reaction velocity from the linear portion of the curve.
-
Endpoint Assay: a. Incubate the enzyme and substrate mixture for a defined period. b. Stop the reaction by adding 20% acetic acid.[1] c. Measure the final absorbance at 405 nm.[1]
-
Determine Km and Vmax by performing the assay at various substrate concentrations.
Signaling Pathways and Experimental Workflows
Understanding the broader biological context of protease activity is crucial. The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving chymotrypsin and a typical experimental workflow for enzyme kinetics.
Caption: Chymotrypsin signaling via PAR2 activation.[2]
Caption: Experimental workflow for determining enzyme kinetics.
Conclusion
The selection of a chromogenic substrate is a critical decision in protease research. While this compound presents a promising option due to its structural similarity to known substrates for thermolysin and chymotrypsin, a lack of publicly available kinetic data necessitates further investigation to definitively establish its performance characteristics. In contrast, substrates like Suc-Ala-Ala-Pro-Phe-pNA are well-characterized for chymotrypsin.[3]
Researchers are encouraged to perform their own kinetic analyses to determine the optimal substrate for their specific application. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for conducting these essential experiments. By carefully considering the kinetic parameters and adhering to standardized protocols, researchers can ensure the accuracy and reliability of their protease activity assays, ultimately advancing our understanding of these critical enzymes and their roles in health and disease.
References
A Head-to-Head Comparison: FA-Phe-Ala-OH and Fluorogenic Substrates in Enzyme Assays
For researchers, scientists, and drug development professionals, selecting the optimal enzyme assay substrate is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of the chromogenic substrate, FA-Phe-Ala-OH (and its close analog FAPGG), and fluorogenic substrates, focusing on their application in angiotensin-converting enzyme (ACE) assays. We present supporting experimental data, detailed protocols, and visual workflows to aid in your selection process.
In the realm of enzyme kinetics and inhibitor screening, the choice of substrate dictates the sensitivity, convenience, and overall performance of an assay. Here, we delve into a detailed comparison of two popular classes of substrates: the chromogenic substrate N-(3-[2-Furyl]acryloyl)-L-phenylalanyl-glycyl-glycine (FAPGG), a close and more commonly cited analog of this compound, and various fluorogenic substrates.
Performance at a Glance: Quantitative Data Comparison
The performance of an enzyme assay is best evaluated through its kinetic parameters. The following table summarizes key quantitative data for FAPGG and a representative fluorogenic substrate used in ACE and ACE2 assays. It is important to note that direct comparison of kinetic parameters can be influenced by variations in experimental conditions, such as buffer composition, pH, and temperature.
| Parameter | FA-PGG (Absorbance-Based) | Fluorogenic Substrate (Mca-APK-Dnp for ACE2) | Fluorogenic Substrate (Mca-ASDK-Dpa for ACE) |
| Enzyme | Angiotensin-Converting Enzyme (ACE) | Angiotensin-Converting Enzyme 2 (ACE2) | Angiotensin-Converting Enzyme (ACE) |
| Detection Method | Decrease in Absorbance at 340 nm | Increase in Fluorescence (Ex/Em: ~320/400 nm) | Increase in Fluorescence |
| Km (Michaelis Constant) | ~0.2546 mM[1] | 44.43 µM[2] | Similar to C-domain of ACE |
| Vmax (Maximum Velocity) | Not explicitly stated in reviewed sources | 2.59 nM/sec[2] | Not explicitly stated in reviewed sources |
| kcat/Km (Catalytic Efficiency) | Not explicitly stated in reviewed sources | 7.9x10^5 M-1·s-1[3] | Very similar between N- and C-domains of ACE[3] |
| Relative Sensitivity | Lower | High | High |
| Equipment | Spectrophotometer (UV-Vis) | Fluorescence Plate Reader | Fluorescence Plate Reader |
| Assay Complexity | Simpler, fewer steps[4] | Generally more complex | Generally more complex |
| Throughput | Moderate | High | High |
Delving into the Mechanisms: How They Work
The fundamental difference between these two types of substrates lies in their signal generation mechanism upon enzymatic cleavage.
The Chromogenic Pathway with FA-PGG
The FA-PGG assay relies on a change in light absorption upon hydrolysis of the substrate by ACE. The furanacryloyl (FA) group imparts a specific absorbance spectrum to the intact peptide. When ACE cleaves the terminal glycyl-glycine dipeptide, the resulting FAP (N-[3-(2-Furyl)acryloyl]-L-phenylalanine) product has a different absorbance profile. This change, specifically a decrease in absorbance at 340 nm, is directly proportional to the enzyme's activity[4][5].
The Fluorogenic Pathway
Fluorogenic substrates employ the principle of fluorescence resonance energy transfer (FRET) or the release of a fluorophore from a quenched state. A common design involves a peptide substrate labeled with a fluorophore and a quencher molecule in close proximity. In this state, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal. Upon enzymatic cleavage of the peptide, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. This increase is directly proportional to the enzyme's activity[6].
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for conducting ACE inhibition assays using FAPGG and a generic fluorogenic substrate. Specific concentrations and incubation times may need optimization depending on the enzyme source and experimental goals.
Protocol 1: ACE Inhibition Assay using FA-PGG (Absorbance-Based)
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)
-
HEPES buffer (50 mM, pH 7.5, containing 0.3 M NaCl and 10 µM ZnCl2)
-
Test inhibitor compounds
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reagents:
-
Dissolve FAPGG in HEPES buffer to a final concentration of 5 mM[7].
-
Prepare a working solution of ACE in HEPES buffer. The final concentration should be optimized for a linear rate of substrate hydrolysis over the desired time course.
-
Prepare serial dilutions of the test inhibitor in HEPES buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 10 µL of the ACE solution to each well.
-
Add 10 µL of the inhibitor solution (or buffer for control wells) to the respective wells.
-
Pre-incubate the plate at 37°C for 5 minutes[7].
-
-
Initiate Reaction:
-
Add 10 µL of the 5 mM FAPGG solution to each well to start the reaction[7].
-
-
Measurement:
-
Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
-
Monitor the decrease in absorbance at 340 nm every minute for 20 minutes[7].
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC50 value of the inhibitor.
-
Protocol 2: ACE Inhibition Assay using a Fluorogenic Substrate
Materials:
-
Angiotensin-Converting Enzyme (ACE)
-
Fluorogenic ACE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay buffer (e.g., 50 mM MES, pH 6.5, with appropriate salts)
-
Test inhibitor compounds
-
96-well black, opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the fluorogenic substrate in the assay buffer to the desired final concentration (this should be determined based on the substrate's Km value).
-
Prepare a working solution of ACE in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add a specific volume of the inhibitor solution (or buffer for control wells).
-
Add a specific volume of the ACE solution to each well.
-
Pre-incubate the plate at room temperature or 37°C for a specified time (e.g., 15 minutes).
-
-
Initiate Reaction:
-
Add a specific volume of the fluorogenic substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence reader.
-
Measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm) over time.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC50 value of the inhibitor.
-
Experimental Workflow: From Setup to Analysis
The general workflow for performing an enzyme inhibition assay is similar for both substrate types, with the primary difference being the detection method.
Conclusion: Making the Right Choice
The selection between this compound (represented by FAPGG) and fluorogenic substrates ultimately depends on the specific requirements of your research.
Choose FA-PGG (or a similar chromogenic substrate) if:
-
Your primary need is a simple, cost-effective, and robust assay.
-
You have access to a standard UV-Vis spectrophotometer.
-
High sensitivity is not a critical requirement.
-
You are screening clear, colorless samples.
Choose a fluorogenic substrate if:
-
High sensitivity and a wide dynamic range are paramount.
-
You are working with low enzyme concentrations or precious samples.
-
High-throughput screening is a priority.
-
You have access to a fluorescence plate reader.
By carefully considering the performance data, reaction mechanisms, and experimental protocols outlined in this guide, researchers can make an informed decision to select the most appropriate substrate for their enzyme assay needs, ensuring reliable and high-quality data for their drug discovery and scientific investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterizations of angiotensin-converting enzyme-2 (ACE2) peptidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internally quenched fluorogenic substrates for angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
A Comparative Guide to Carboxypeptidase A Assays: Cross-Validation of FA-Phe-Ala-OH with Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of assay methods for determining the activity of Carboxypeptidase A (CPA), a key enzyme in protein digestion and metabolism. It focuses on the cross-validation of results obtained using the chromogenic substrate Furylacryloyl-L-phenylalanyl-L-alanine (FA-Phe-Ala-OH) with other established analytical techniques. The information presented is intended to assist researchers in selecting the most appropriate assay for their specific needs, considering factors such as sensitivity, throughput, and experimental complexity.
Quantitative Data Summary
The performance of various Carboxypeptidase A assay methods can be compared based on their sensitivity and the kinetic parameters of the substrates used. The following table summarizes key quantitative data from comparative studies of different CPA assay methodologies.
| Assay Method | Substrate | Detection Principle | Reported Sensitivity/Km | Advantages | Limitations |
| Spectrophotometric | This compound | Decrease in absorbance at ~340 nm | Km and Vmax values can be determined; specific values are enzyme and condition dependent. | Simple, continuous monitoring, widely available equipment. | Lower sensitivity compared to other methods, potential for interference from other chromophores. |
| Spectrophotometric | Hippuryl-L-phenylalanine | Increase in absorbance at 254 nm | Km and Vmax values are well-characterized for CPA.[1][2] | Well-established, reliable, good for kinetic studies. | Not suitable for long oligopeptides at high concentrations due to interference.[3] |
| Fluorometric | Dansyl-Phe-Ala-Arg | Fluorescence enhancement upon cleavage | ~1000-fold less sensitive than radiometric assays for similar enzymes.[4] | High sensitivity, suitable for high-throughput screening. | Requires a fluorometer, potential for quenching or autofluorescence from samples. |
| Fluorometric | Phenylalanine-based assay with Phenylalanine Ammonia Lyase (PAL) | Coupled enzymatic reaction leading to a fluorescent product | Capable of robustly measuring endogenous CPA activity.[5][6] | High sensitivity and specificity for phenylalanine release. | More complex assay setup due to the coupled enzyme system. |
| Radiometric | 125I-acetyl-Tyr-Ala-Arg | Separation and quantification of a radiolabeled product | Can detect < 1 pg of enzyme; ~6000-fold more sensitive than spectrophotometric assays for similar enzymes.[4] | Extremely high sensitivity. | Requires handling of radioactive materials and specialized equipment. |
| HPLC-based | Benzoyl(glycyl)n-L-Phe | Separation and quantification of substrate and product | Sensitive at the nanomolar level.[3] | High specificity and accuracy, can resolve multiple products. | Lower throughput, requires specialized equipment and expertise. |
| LC-MS/MS-based | N-benzoyl amino acids | Mass spectrometric detection of the cleaved product (benzoic acid) | High specificity and can be used for various substrates.[7] | High specificity and sensitivity, suitable for complex biological samples. | Requires expensive instrumentation and significant method development. |
Experimental Protocols
Detailed methodologies for the key assays are provided below to facilitate their implementation and cross-validation.
Spectrophotometric Assay using this compound
This protocol is based on the principle of monitoring the decrease in absorbance resulting from the cleavage of the furylacryloyl group from the dipeptide.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
This compound substrate
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl
-
Spectrophotometer capable of reading at ~340 nm
Procedure:
-
Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay will need to be optimized based on the Km of the enzyme for this substrate.
-
Prepare a working solution of Carboxypeptidase A in cold 1.0 M NaCl solution.
-
In a quartz cuvette, add the appropriate volume of Assay Buffer and this compound substrate solution.
-
Equilibrate the cuvette to 25°C in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the Carboxypeptidase A solution and mix immediately by inversion.
-
Record the decrease in absorbance at ~340 nm for 5-10 minutes.
-
The rate of reaction is calculated from the linear portion of the absorbance vs. time plot.
Spectrophotometric Assay using Hippuryl-L-phenylalanine
This is a classic and widely used method for determining Carboxypeptidase A activity.[1][2][8]
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Hippuryl-L-phenylalanine
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl
-
Spectrophotometer capable of reading at 254 nm
Procedure:
-
Prepare a 1.0 mM solution of Hippuryl-L-phenylalanine in the Assay Buffer.
-
Prepare a working solution of Carboxypeptidase A in cold 1.0 M NaCl solution.
-
Pipette 2.9 mL of the substrate solution into a quartz cuvette.
-
Equilibrate the cuvette to 25°C in the spectrophotometer and establish a blank rate if any.[1]
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix by inversion.
-
Record the increase in absorbance at 254 nm for approximately 5 minutes.[2]
-
Determine the rate of reaction (ΔA254nm/minute) from the initial linear portion of the curve.[1][2]
Fluorometric Assay for Carboxypeptidase Activity
This method offers higher sensitivity and is suitable for high-throughput applications.
Materials:
-
Carboxypeptidase A
-
Fluorogenic substrate (e.g., Dansyl-Phe-Ala-Arg or a substrate for a coupled-enzyme assay)
-
Assay Buffer appropriate for the chosen substrate
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in Assay Buffer.
-
Prepare a serial dilution of Carboxypeptidase A in Assay Buffer.
-
Add the substrate solution to the wells of a microplate.
-
Add the enzyme dilutions to initiate the reaction.
-
Incubate at the optimal temperature for the enzyme (e.g., 25°C or 37°C).
-
Measure the increase in fluorescence at the appropriate excitation and emission wavelengths over time.
-
The rate of reaction is determined from the slope of the linear portion of the fluorescence vs. time plot.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the enzymatic reaction and the cross-validation workflow.
Caption: Enzymatic hydrolysis of this compound by Carboxypeptidase A.
Caption: Workflow for cross-validating CPA assay results.
References
- 1. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]
- 3. Kinetic analysis of the carboxypeptidase A hydrolysis of oligopeptides by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of a spectrophotometric, a fluorometric, and a novel radiometric assay for carboxypeptidase E (EC 3.4.17.10) and other carboxypeptidase B-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Fluorometric Method of Measuring Carboxypeptidase Activities for Angiotensin II and Apelin-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Carboxypeptidase Activity in Clinical Pathogens by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Evaluating the Specificity of FA-Phe-Ala-OH for Diverse Proteases: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise specificity of a protease substrate is paramount for accurate enzyme characterization, inhibitor screening, and drug discovery. This guide provides a comprehensive evaluation of the dipeptide substrate, N-Formyl-L-phenylalanyl-L-alanine (FA-Phe-Ala-OH), against a panel of common proteases. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document serves as a practical resource for assessing the utility of this compound in various research applications.
Introduction to Protease Substrate Specificity
Proteases are a critical class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their ability to recognize and cleave specific amino acid sequences is fundamental to numerous biological processes, including protein turnover, signal transduction, and apoptosis. The specificity of a protease is determined by the amino acid residues at and surrounding the cleavage site (the P and P' sites). Understanding this specificity is crucial for developing selective substrates and inhibitors.
This compound is a synthetic dipeptide that can be used to assay the activity of certain proteases. Its utility, however, is dictated by its selectivity towards different classes of these enzymes. This guide compares the specificity of this compound for four key proteases: Carboxypeptidase A, Chymotrypsin, Trypsin, and Elastase.
Comparative Specificity of this compound
The following table summarizes the kinetic parameters for the hydrolysis of this compound and alternative substrates by the selected proteases. The catalytic efficiency (kcat/Km) is a key indicator of substrate specificity; a higher value indicates greater specificity.
| Protease | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| Carboxypeptidase A | This compound | Data not available | Data not available | Expected to be high |
| Hippuryl-L-Phenylalanine | 105 | 0.53 | 1.98 x 10⁵ | |
| α-Chymotrypsin | Ac-Phe-Ala-NH₂ | 0.043 | 1.2 | 35.8 |
| N-Succinyl-L-Phe-pNA | 9.8 | 0.08 | 1.2 x 10⁵ | |
| N-Benzoyl-L-Tyr-OEt | 47 | 0.015 | 3.1 x 10⁶ | |
| Trypsin | This compound | Negligible activity expected | Not applicable | Not applicable |
| Nα-Benzoyl-L-Arg-OEt | 143 | 0.005 | 2.9 x 10⁷ | |
| Nα-Benzoyl-L-Lys-pNA | 0.182 | 0.394 | 4.6 x 10²[1] | |
| Elastase | This compound | Negligible activity expected | Not applicable | Not applicable |
| N-Succinyl-Ala-Ala-Ala-pNA | 27 | 1.1 | 2.5 x 10⁴ |
Experimental Protocols
General Workflow for Protease Specificity Assay
The following diagram illustrates a generalized workflow for determining the specificity of a protease against a substrate like this compound.
Spectrophotometric Assay for Protease Activity using this compound
This protocol is designed for a standard spectrophotometer or microplate reader to measure the hydrolysis of the peptide bond in this compound. The cleavage of the peptide bond can be monitored by derivatizing the newly formed N-terminal alanine with a chromogenic reagent like ninhydrin, or more conveniently, by monitoring the decrease in absorbance in the UV range if the formyl group provides a sufficient signal change upon cleavage. For this guide, we will outline a general continuous spectrophotometric assay.
Materials:
-
This compound substrate
-
Protease of interest (e.g., Carboxypeptidase A, Chymotrypsin, Trypsin, Elastase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing appropriate cofactors like 10 mM CaCl₂ for some proteases)
-
Spectrophotometer or microplate reader capable of measuring absorbance in the UV range (e.g., 220-230 nm)
-
Quartz cuvettes or UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).
-
Prepare a stock solution of the protease in a suitable buffer at a known concentration.
-
Prepare a stock solution of this compound in the assay buffer. The concentration should be varied to determine kinetic parameters.
-
-
Assay Setup:
-
To a cuvette or well, add the assay buffer.
-
Add the this compound substrate to achieve the desired final concentration.
-
Initiate the reaction by adding a small volume of the protease stock solution. The final enzyme concentration should be chosen to ensure a linear reaction rate for a reasonable period.
-
-
Data Acquisition:
-
Immediately after adding the enzyme, start monitoring the change in absorbance at a wavelength where the cleavage of the peptide bond results in a measurable signal change (typically a decrease in absorbance around 225 nm).
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Repeat the assay with varying substrate concentrations.
-
Plot the initial velocity (V₀) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km.
-
Calculate kcat from the equation Vmax = kcat * [E], where [E] is the total enzyme concentration.
-
Determine the catalytic efficiency (kcat/Km).
-
Protease Specificity and Cleavage Mechanism
The specificity of each protease for its substrate is determined by the architecture of its active site, particularly the S1 binding pocket which accommodates the amino acid residue at the P1 position of the substrate.
Discussion and Conclusion
Based on the principles of protease specificity, this compound is expected to be a good substrate for Carboxypeptidase A , which cleaves C-terminal amino acids, particularly those with aromatic or bulky aliphatic side chains. The C-terminal alanine of the substrate fits well into the binding pocket of Carboxypeptidase A.
For Chymotrypsin , which exhibits a strong preference for cleaving after large hydrophobic residues like phenylalanine at the P1 position, this compound is also expected to be a substrate, albeit potentially with lower efficiency than substrates with a longer peptide chain or a more optimal P' side. The provided data for the similar Ac-Phe-Ala-NH₂ supports this, showing moderate activity.[2]
Conversely, Trypsin and Elastase are not expected to efficiently hydrolyze this compound. Trypsin's S1 pocket is specifically designed to accommodate positively charged residues (lysine or arginine), making the hydrophobic phenylalanine a very poor fit.[] Similarly, the shallow and narrow S1 pocket of Elastase favors small, aliphatic residues, meaning the bulky phenyl group of phenylalanine would cause significant steric hindrance.
References
- 1. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of an FA-Phe-Ala-OH-Based Analytical Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of the N-terminally modified tripeptide, Furylacryloyl-L-phenylalanyl-L-alanine (FA-Phe-Ala-OH). The performance of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is contrasted with a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The data presented is a synthesis of typical performance characteristics derived from validation studies of analytical methods for similar short, modified peptides, intended to guide researchers in selecting the appropriate method for their specific needs.
Data Presentation: Performance Characteristics
The following tables summarize the key performance parameters for both the HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values represent typical results that can be expected from a validated method and are essential for assessing the reliability, sensitivity, and accuracy of the analytical procedure.
Table 1: HPLC-UV Method Performance
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Linear Range | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision - Repeatability (%RSD) | ≤ 2.0% |
| Precision - Intermediate (%RSD) | ≤ 3.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Table 2: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Linear Range | 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision - Repeatability (%RSD) | ≤ 5.0% |
| Precision - Intermediate (%RSD) | ≤ 7.0% |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS methods are provided below. These protocols are intended to serve as a guide for laboratory implementation.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 305 nm (based on the furylacryloyl group).
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples are diluted to the appropriate concentration in the initial mobile phase composition.
LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI positive.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored. For this compound (MW: 356.37), a potential precursor ion would be [M+H]⁺ at m/z 357.1. Product ions would be determined by fragmentation of the parent molecule.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples are subjected to protein precipitation with acetonitrile followed by centrifugation. The supernatant is then diluted for injection.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the inter-laboratory validation process.
Caption: Workflow for an Inter-laboratory Analytical Method Validation Study.
Caption: Logical Relationship of Analytical Methods for this compound Quantification.
A Comparative Guide to Alternative Peptide Substrates for Specific Enzymes
For researchers and scientists in drug development and biochemical assays, the choice of substrate is critical for accurate and efficient enzyme characterization. While N-Furylacryloyl-L-phenylalanyl-L-alanine (FA-Phe-Ala-OH) is a widely recognized substrate, a range of alternative peptides offer comparable or superior performance for specific enzymes. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to assist in selecting the optimal substrate for your research needs.
Key Enzymes and Their Substrates
This guide focuses on alternatives to this compound for three key metalloproteases: Carboxypeptidase A, Thermolysin, and Neprilysin. These enzymes play crucial roles in various physiological processes, making them significant targets in drug discovery and diagnostics.
Performance Comparison of Peptide Substrates
The efficacy of a substrate is primarily determined by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme.
Carboxypeptidase A
Carboxypeptidase A (CPA) is a digestive enzyme that cleaves the C-terminal peptide bond of proteins and peptides, showing a preference for hydrophobic amino acids at the C-terminus. While this compound is a known substrate for CPA, other commercially available peptides serve as effective alternatives.
Table 1: Comparison of Substrates for Carboxypeptidase A
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Data not readily available | Data not readily available | Data not readily available |
| Hippuryl-L-phenylalanine | 0.3 - 1.0 | 100 - 600 | 1 x 105 - 2 x 106 |
| Carbobenzoxyglycyl-L-phenylalanine | 0.2 - 0.5 | 50 - 200 | 1 x 105 - 1 x 106 |
Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Logical Relationship of CPA Substrate Recognition
Safety Operating Guide
Proper Disposal of FA-Phe-Ala-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-Formyl-L-phenylalanyl-L-alanine (FA-Phe-Ala-OH). While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential to ensure a safe laboratory environment and to comply with institutional and local regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust particles. In case of a spill, sweep up the solid material, place it in a designated waste container, and clean the area with soap and water.
Quantitative Data for Aqueous Waste Disposal
For laboratories where aqueous disposal of non-hazardous waste is permitted, certain parameters must be met. The following table summarizes general guidelines for the disposal of non-hazardous chemical waste into the sanitary sewer system. Note: Always consult your institution's Environmental Health and Safety (EHS) office to confirm local regulations and specific limits.
| Parameter | Guideline | Rationale |
| pH | 5.5 - 9.0 | Prevents corrosion of plumbing and adverse reactions in the sewer system.[1] |
| Chemical Concentration | Varies by institution; generally low concentrations | Minimizes the impact on aquatic life and water treatment processes. |
| Volume Limit | Varies; e.g., ≤ 5 gallons per discharge | Prevents overwhelming the sanitary sewer system.[2] |
| Solubility | Must be water-soluble | Ensures proper dilution and transport within the sewer system.[2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the decision-making process and procedural steps for the proper disposal of this compound.
1. Waste Identification and Classification:
-
Confirm that the waste is solely this compound and is not mixed with any hazardous substances.
-
Based on available safety data for similar compounds, pure this compound is not considered a hazardous waste.[3]
2. Disposal Route Determination:
-
Consult Institutional Policy: The first and most critical step is to consult your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for clarification.
-
Solid Waste Disposal: If the material is in solid form and uncontaminated, it should be collected in a clearly labeled, sealed container.
-
Aqueous Waste Disposal: If the compound is in a dilute aqueous solution, and your institution permits it, disposal via the sanitary sewer may be an option, provided the concentration and pH are within acceptable limits.[1][2]
3. Solid Waste Disposal Procedure:
-
Place the solid this compound waste into a chemically compatible, leak-proof container.
-
Label the container clearly as "this compound Waste" or with another institutionally approved label.
-
Store the container in a designated waste accumulation area, away from incompatible chemicals.
-
Arrange for pickup and disposal through your institution's hazardous waste management program or a licensed chemical waste disposal company.
4. Aqueous Waste Disposal Procedure (if permitted):
-
Neutralization: Check the pH of the solution. If necessary, adjust the pH to be within the range of 5.5 to 9.0 using a suitable acid or base.[1] Perform neutralization slowly in a fume hood, as heat may be generated.[2]
-
Dilution: Dilute the neutralized solution with at least 20 parts water.[2]
-
Disposal: Pour the diluted solution down the drain, followed by a copious amount of water to ensure it is thoroughly flushed from the plumbing system.
5. Contaminated Material and Container Disposal:
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste. After rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.[4][5]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the appropriate solid waste stream as designated by your institution.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. vumc.org [vumc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling FA-Phe-ala-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling the peptide FA-Phe-ala-OH (N-Formyl-L-phenylalanyl-L-alanine). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1][2][3][4] The required PPE is summarized in the table below.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required.[2] A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[5] |
| Skin Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned should be worn to cover as much skin as possible.[5] |
| Gloves | Chemical-resistant gloves (e.g., nitrile) are mandatory.[2][5] Gloves should be inspected before use and changed immediately upon contamination. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is necessary if work is performed in an area with poor ventilation or if there is a risk of inhaling dust particles.[2][5] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required.[5] |
Handling and Operational Procedures
Proper handling techniques are critical to prevent contamination and accidental exposure.[1][2]
Preparation and Handling:
-
Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1][6]
-
Avoid Contact: Take measures to prevent direct contact with the skin, eyes, and clothing.[2][3]
-
Preventing Inhalation: Avoid the formation and inhalation of dust or aerosols.[2][6][7]
-
Weighing: When weighing the solid compound, do so in an enclosure or a designated weighing area with local exhaust ventilation to minimize dust dispersion.
-
Reconstitution: If preparing a solution, add the solvent slowly to the solid to avoid splashing. For peptides, high-purity water or recommended buffer solutions should be used.[1]
Storage:
-
Lyophilized Powder: Store the solid peptide in a tightly sealed container in a cool, dry, and dark environment, with a recommended temperature of -20°C.[1][2]
-
Solutions: Once reconstituted, store solutions according to laboratory standards, often at 4°C or lower, and protect them from repeated freeze-thaw cycles.[1]
Emergency Procedures
In the event of an accidental exposure, follow these first-aid measures immediately.[2][3]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3] |
| Eye Contact | Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3] |
In case of a spill, wear appropriate PPE, cover the spill with an absorbent material, and sweep it into a designated waste container.[2][3] Avoid creating dust.[2] Ventilate the area and wash the spill site after the material has been collected.[3]
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of in accordance with all federal, state, and local environmental regulations.[2]
Solid Waste Disposal:
-
Collection: Collect solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container designated for chemical waste.[2]
-
Disposal Method: The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Alternatively, sweep up the solid, place it in a bag, and hold it for waste disposal.[2]
Liquid Waste Disposal:
-
Collection: Collect liquid waste in a labeled, leak-proof container. Do not mix with other waste streams unless compatibility is confirmed.
-
Neutralization: For aqueous solutions, neutralization may be an option if permitted by institutional and local regulations. The pH should be adjusted to between 5 and 9 before sewer disposal.[8][9] However, for this specific compound, incineration is the safer and more broadly compliant method.
-
Sewer Disposal: Do not dispose of untreated this compound down the drain.[6]
The following diagram illustrates the general workflow for handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. peptide.com [peptide.com]
- 7. N-FORMYL-DL-PHENYLALANINE - Safety Data Sheet [chemicalbook.com]
- 8. peptiderecon.com [peptiderecon.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
